4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVDKSMUBJBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427999 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-79-7 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
This guide provides a comprehensive overview of the physicochemical properties of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical physicochemical parameters that influence its behavior in biological systems.
Introduction: The Significance of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and inflammatory diseases.[1][2] 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine, as a primary amine-substituted derivative, serves as a crucial starting material for the synthesis of a diverse library of compounds through facile modification of the amino group.[3][4] Understanding its fundamental physicochemical properties is paramount for optimizing lead compounds and developing effective drug candidates.
Molecular Structure and Core Properties
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is an organic compound featuring a thiophene ring fused to a cyclohexane ring, with an amino group at the 2-position of the thiophene ring.[3]
Table 1: Core Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
| Property | Value | Source |
| CAS Number | 14770-79-7 | [3] |
| Molecular Formula | C₈H₁₁NS | [3] |
| Molecular Weight | 153.25 g/mol | [3] |
| IUPAC Name | 4,5,6,7-tetrahydro-1-benzothiophen-2-amine | [3] |
Synthesis: The Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes, including 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and its derivatives, is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[6][8]
The mechanism of the Gewald reaction is complex but is generally understood to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring.[6][8][9]
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a critical factor for membrane permeability and overall drug-likeness. LogP is the partition coefficient for the neutral form of the molecule, while logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. [10][11] For 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, the logP can be predicted using computational models. Given its structure, a moderately lipophilic character is expected. The logD will be pH-dependent due to the basicity of the amino group.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is the "gold standard" for experimentally determining logD. [10][12][13]
-
Phase Preparation: Pre-saturate n-octanol with a phosphate buffer of the desired pH (e.g., 7.4) and vice versa.
-
Partitioning: Add a known amount of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine to a mixture of the pre-saturated n-octanol and buffer in a flask.
-
Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility
Aqueous solubility is a critical property for drug absorption and formulation. The solubility of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is expected to be pH-dependent. In its neutral form, it is likely to have low aqueous solubility. However, it can be converted to a more soluble salt form, such as the hydrochloride salt, by treatment with an acid. The solubility of derivatives can be significantly influenced by substituents. For instance, some derivatives are soluble in chloroform and DMSO, with limited solubility in ethanol and insolubility in water and alkanes. [5]
Spectroscopic Characterization
The structure of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and its derivatives is confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of 2-aminothiophene derivatives typically shows characteristic signals for the aromatic proton on the thiophene ring and the protons of the tetrahydrobenzo moiety. In the ¹³C NMR spectrum, the carbons of the thiophene ring appear at distinct chemical shifts. For example, in a derivative, the disappearance of the NH₂ signal and the appearance of new signals corresponding to the added functional group can be observed. [2]* Infrared (IR) Spectroscopy: The IR spectrum of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine would show characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) of thiophene derivatives generally shows a prominent molecular ion peak. The fragmentation patterns can provide valuable information about the structure of the molecule. [14][15]
Reactivity and Applications in Drug Discovery
The 2-amino group of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. [3]This allows for the synthesis of a wide array of derivatives with diverse biological activities.
Derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have been investigated for their potential as:
-
Anticancer agents: By targeting various enzymes and signaling pathways involved in cancer progression. [1][2][4]* Anti-inflammatory agents: Modulating inflammatory responses.
-
Enzyme inhibitors: Showing activity against targets like pyruvate dehydrogenase kinase (PDK) and lactate dehydrogenase A (LDHA). [2] The physicochemical properties discussed in this guide are instrumental in the rational design and optimization of these derivatives to enhance their therapeutic potential.
Conclusion
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is a valuable building block in medicinal chemistry, offering a robust scaffold for the development of novel therapeutics. A thorough understanding and experimental determination of its physicochemical properties, including pKa, logD, and solubility, are essential for guiding the drug discovery and development process. The methodologies and insights provided in this guide serve as a practical resource for scientists working with this important class of compounds.
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El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]
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Abdel-Aziz, M., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Abdel-Aziz, M., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]
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An In-Depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine: Discovery and Synthetic Evolution
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for obtaining 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine, a pivotal scaffold in medicinal chemistry. The document delves into the seminal Gewald reaction, which remains the cornerstone of its synthesis, while also exploring alternative and classical thiophene syntheses for a comparative perspective. Detailed experimental protocols, mechanistic insights, and a discussion of the compound's significance in drug discovery are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Versatile Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] At the heart of this important class of compounds lies 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine, a key building block that provides a reactive handle for the synthesis of a diverse array of derivatives. The presence of the primary amine group allows for a multitude of chemical transformations, making it an attractive starting material for the construction of compound libraries in drug discovery campaigns.[2] This guide will illuminate the historical context of its discovery and provide a detailed exploration of the chemical principles and practical methodologies for its synthesis.
Historical Perspective: The Dawn of the Gewald Reaction
The history of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is intrinsically linked to the development of the Gewald reaction , a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. First reported by Karl Gewald in the 1960s, this reaction revolutionized the accessibility of this class of heterocycles.[3] The original 1966 publication in Chemische Berichte by Gewald, Schinke, and Böttcher laid the groundwork for the synthesis of a wide variety of 2-aminothiophenes from simple, readily available starting materials.[2][4] The elegance of the Gewald reaction lies in its convergence, bringing together a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring in a single step.
The Cornerstone of Synthesis: The Gewald Reaction
The Gewald reaction remains the most common and efficient method for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. The reaction proceeds through a series of well-established steps, offering a high degree of atom economy and operational simplicity.
Mechanistic Insights
The generally accepted mechanism for the Gewald reaction involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (in this case, cyclohexanone) and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile). This step forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.
Caption: Generalized workflow of the Gewald reaction.
Experimental Protocol: Synthesis of the Precursor
The direct synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine via the Gewald reaction is challenging as it would require an active methylene compound without a stabilizing group at the 3-position, which is generally unreactive. Therefore, the synthesis is typically achieved in a two-step process. The first step involves the Gewald synthesis of a 3-substituted precursor, most commonly the ethyl ester.
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Cyclohexanone | 1.0 | 98.14 | 9.81 | 10.3 |
| Ethyl cyanoacetate | 1.0 | 113.12 | 11.31 | 10.2 |
| Sulfur | 1.0 | 32.06 | 3.21 | - |
| Morpholine | 0.5 | 87.12 | 4.36 | 4.9 |
| Ethanol | - | 46.07 | - | 50 |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclohexanone (9.81 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (50 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
Add morpholine (4.36 g, 0.05 mol) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction will be observed, and the temperature of the mixture may rise.
-
After the addition is complete, heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
Key Experimental Considerations
-
Choice of Base: While morpholine is commonly used, other bases such as triethylamine or piperidine can also be employed. The choice of base can influence the reaction rate and yield.
-
Solvent: Ethanol and methanol are the most frequently used solvents. The solubility of sulfur is a key factor in the reaction's efficiency.
-
Temperature Control: The initial Knoevenagel condensation is often exothermic. Controlling the addition of the base is crucial to prevent overheating and the formation of byproducts.
-
Purity of Reagents: The use of pure starting materials is essential for obtaining high yields of the desired product.
The Final Step: Decarboxylation to the Target Amine
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is completed by the hydrolysis of the ester group of the precursor, followed by decarboxylation of the resulting carboxylic acid.
Mechanistic Rationale
The hydrolysis of the ethyl ester is typically carried out under basic conditions (saponification) to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to form the carboxylic acid. Heating this 2-amino-3-carboxylic acid derivative in a suitable solvent or in the presence of an acid catalyst promotes decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide to furnish the desired 2-amino-substituted thiophene. The lability of the 2-amino-3-thiophenecarboxylic acids facilitates this in situ decarboxylation.[4]
Caption: Synthetic pathway from the precursor to the final product.
Experimental Protocol: Hydrolysis and Decarboxylation
Protocol: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.0 | 225.31 | 22.53 | - |
| Potassium Hydroxide | 3.0 | 56.11 | 16.83 | - |
| Ethanol | - | 46.07 | - | 100 |
| Water | - | 18.02 | - | 20 |
| Hydrochloric Acid (conc.) | - | 36.46 | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve potassium hydroxide (16.83 g, 0.3 mol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Add ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (22.53 g, 0.1 mol) to the basic solution.
-
Heat the mixture to reflux with stirring for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. This will precipitate the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
-
Continue heating the neutralized mixture at reflux for an additional 1-2 hours to effect decarboxylation. The evolution of carbon dioxide gas should be observed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthetic Strategies: A Comparative Overview
While the Gewald reaction is the most prevalent method, other classical thiophene syntheses can, in principle, be adapted to produce the tetrahydrobenzo[b]thiophene core. These methods are often less direct and may require more elaborate starting materials.
| Synthetic Method | Starting Materials | Key Features | Applicability to Target |
| Gewald Reaction | Ketone, Active Methylene Nitrile, Sulfur | One-pot, multi-component, high atom economy, mild conditions. | Highly applicable and most common route. |
| Fiesselmann Thiophene Synthesis | Thioglycolic acid derivatives and β-keto esters or α,β-unsaturated esters. | Good for constructing highly substituted thiophenes. | Less direct for the target amine; requires synthesis of specific precursors.[1] |
| Hinsberg Thiophene Synthesis | 1,2-Dicarbonyl compounds and diethyl thiodiacetate. | Leads to 2,5-dicarboxythiophenes. | Not a direct route to the 2-amino substitution pattern.[1] |
| Thorpe-Ziegler Cyclization | α,ω-Dinitriles | Primarily for the synthesis of cyclic ketones from dinitriles. | Can be used to form the thiophene ring in some multi-step sequences.[5] |
Applications and Future Directions
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine serves as a critical starting material for a wide range of biologically active molecules. Its derivatives have been investigated as:
-
Anti-inflammatory agents: By acting as NRF2 activators.[6][7]
-
Anticancer agents: Showing promise against various cancer cell lines.[1][5][8]
-
Antimicrobial agents: Exhibiting activity against both bacteria and fungi.
The continued exploration of this scaffold is expected to yield novel therapeutic agents. The development of more sustainable and efficient synthetic methods, including the use of green solvents and catalysts, will further enhance the utility of this versatile building block in drug discovery and development.
Conclusion
The discovery of the Gewald reaction provided a paradigm-shifting approach to the synthesis of 2-aminothiophenes, making compounds like 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine readily accessible. This technical guide has outlined the historical context, detailed the mechanistic underpinnings of its synthesis, and provided robust experimental protocols for its preparation. As a foundational building block in medicinal chemistry, a thorough understanding of its synthesis is paramount for researchers aiming to develop the next generation of thiophene-based therapeutics.
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El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(5), 4063-4079. [Link]
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A Technical Guide to the Therapeutic Landscape of the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold
Abstract
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of molecules derived from this scaffold, with a particular focus on 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine and its analogs. We will dissect the scientific rationale and empirical evidence supporting the modulation of key targets in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, actionable experimental protocols, and quantitative data to guide future discovery and development efforts.
Introduction: The 4,5,6,7-Tetrahydrobenzo[b]thiophene Core
The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety represents a unique chemical space, combining a thiophene ring with a cyclohexene ring. This structure provides a rigid framework that can be readily functionalized, particularly at the 2-position with an amine group, to generate derivatives with diverse pharmacological profiles. The amine group serves as a critical handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity for various biological targets[1]. This guide will focus on two primary therapeutic avenues where this scaffold has shown considerable promise: oncology and the modulation of inflammatory pathways.
Oncological Targets of the Tetrahydrobenzo[b]thiophene Scaffold
Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated potent anti-proliferative effects across various cancer cell lines. The mechanisms underlying this activity are multifaceted, involving the inhibition of key enzymes in cancer metabolism, disruption of the cytoskeleton, and modulation of critical signaling kinases.
Targeting Cancer Metabolism: PDK1 and LDHA Inhibition
A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic reprogramming is associated with the upregulation of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)[2][3][4]. PDK1 inactivates the pyruvate dehydrogenase complex, shunting pyruvate away from the mitochondria, while LDHA facilitates the conversion of pyruvate to lactate. Both enzymes are critical for sustaining rapid tumor cell proliferation.
Certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of both PDK1 and LDHA. Notably, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has shown inhibitory activity against both enzymes, highlighting the potential of this scaffold in targeting cancer metabolism[2][5].
| Compound ID | Target | IC50 (µg/mL) | Cell Lines | Reference |
| 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | PDK1 | 57.10 | LoVo, HCT-116 | [2] |
| 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | LDHA | 64.10 | LoVo, HCT-116 | [2] |
This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against LDHA by measuring the decrease in NADH concentration.
-
Principle: LDHA catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.
-
NADH Solution: Prepare a 2 mM solution of NADH in Assay Buffer.
-
Pyruvate Solution: Prepare a 10 mM solution of sodium pyruvate in Assay Buffer.
-
LDHA Enzyme: Prepare a working solution of purified human LDHA in Assay Buffer.
-
Test Compound: Prepare a stock solution in DMSO and dilute to desired concentrations in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Add 20 µL of NADH Solution to each well.
-
Add 10 µL of LDHA enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Pyruvate Solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in A340/min).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.
-
-
Caption: Workflow for an in vitro LDHA enzymatic inhibition assay.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Some carbamate derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization. Molecular docking studies suggest these compounds may bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis[2][3].
This protocol outlines a fluorescence-based assay to monitor the effect of test compounds on tubulin polymerization.
-
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye that preferentially binds to polymeric tubulin.
-
Methodology:
-
Reagent Preparation:
-
Tubulin Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.
-
Fluorescent Reporter: A microtubule-binding fluorescent dye.
-
Tubulin: Lyophilized, purified tubulin. Reconstitute in buffer immediately before use.
-
Test Compound/Controls: Prepare serial dilutions in Polymerization Buffer. Paclitaxel (stabilizer) and nocodazole (destabilizer) can be used as controls.
-
-
Assay Procedure:
-
On ice, add tubulin to the Polymerization Buffer containing the fluorescent reporter.
-
In a pre-warmed 96-well plate, add the test compound or controls.
-
Add the tubulin/reporter mix to each well to initiate polymerization.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity every minute for 60-90 minutes (e.g., Ex/Em suitable for the chosen dye).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of compound-treated samples to the control to determine if the compound inhibits or enhances polymerization.
-
-
Modulation of Kinase Signaling: Tyrosine Kinase Inhibition
Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers. Certain pyrimidine derivatives synthesized from a 4,5,6,7-tetrahydrobenzo[b]thiophene precursor have demonstrated potent tyrosine kinase inhibitory activity. One such compound showed an IC50 of 296 nM against a tyrosine kinase, suggesting that this scaffold can be a promising starting point for the development of novel kinase inhibitors.
This protocol describes a luminescent assay to measure the activity of a tyrosine kinase and the inhibitory effect of a test compound.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.
-
Methodology:
-
Reagent Preparation:
-
Kinase Buffer, Tyrosine Kinase, Substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test Compound: Prepare serial dilutions in a suitable buffer with a final DMSO concentration of ≤1%.
-
-
Assay Procedure (in a 384-well plate):
-
Add 1 µL of test compound or vehicle control.
-
Add 2 µL of a mix containing the tyrosine kinase and substrate.
-
Initiate the reaction by adding 2 µL of ATP solution. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
-
Anti-inflammatory and Immunomodulatory Targets
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has also been explored for its anti-inflammatory and immunomodulatory properties, primarily through the activation of the NRF2 pathway and the modulation of RORγt.
Activation of the NRF2 Antioxidant Response Pathway
Nuclear factor (erythroid-derived 2)-like 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and proteasomal degradation. Electrophiles and oxidative stress can modify cysteine residues on KEAP1, leading to the stabilization and nuclear translocation of NRF2, and subsequent gene expression.
Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as potent NRF2 activators. These compounds are thought to act by disrupting the protein-protein interaction between NRF2 and KEAP1, leading to the activation of the NRF2 pathway and a subsequent anti-inflammatory effect. This is supported by the observed upregulation of NRF2 target genes such as NQO1 and HO-1.
Caption: Mechanism of NRF2 activation by Tetrahydrobenzo[b]thiophene derivatives.
This protocol measures the activation of the NRF2 pathway by quantifying the mRNA levels of its target genes.
-
Principle: Activated NRF2 translocates to the nucleus and induces the transcription of target genes. Quantitative real-time PCR (qPCR) is used to measure the relative abundance of the mRNA transcripts of these genes.
-
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hepa-1c1c7) and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, primers for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
-
-
Modulation of RORγt
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells play a critical role in autoimmune and inflammatory diseases. Consequently, inhibiting RORγt is an attractive therapeutic strategy for these conditions.
Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as potent inverse agonists of RORγt, with some compounds exhibiting IC50 values in the low nanomolar range[6]. These compounds have been shown to reduce the expression of Th17 signature cytokines in vitro.
| Compound Class | Target | IC50 Range (nM) | Assay Type | Reference |
| 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt | 0.5 - 5 | TR-FRET | [6] |
This protocol describes a cell-based reporter assay to screen for modulators of RORγt transcriptional activity.
-
Principle: A reporter cell line is engineered to express the ligand-binding domain (LBD) of RORγt fused to a GAL4 DNA-binding domain. A separate reporter construct contains a luciferase gene under the control of a GAL4 upstream activation sequence. Modulation of RORγt activity by a compound results in a change in luciferase expression, which is measured as a luminescent signal.
-
Methodology:
-
Cell Culture and Plating:
-
Culture the RORγt reporter cell line (e.g., engineered HEK293T or Jurkat cells) under appropriate conditions.
-
Plate the cells in a 96-well plate and allow them to recover.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound or a known RORγt modulator (agonist or inverse agonist) as a control. Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
For inverse agonists, plot the percent inhibition of the basal signal versus the compound concentration and determine the IC50 value. For agonists, plot the fold activation versus concentration to determine the EC50 value.
-
-
Conclusion and Future Directions
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a versatile and promising platform for the development of novel therapeutics. The evidence presented in this guide highlights its potential to target a range of proteins implicated in cancer and inflammatory diseases. The identified targets, including metabolic enzymes (PDK1, LDHA), cytoskeletal components (tubulin), signaling molecules (tyrosine kinases), and transcription factors (NRF2, RORγt), demonstrate the broad therapeutic applicability of this chemical class.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4,5,6,7-tetrahydrobenzo[b]thiophene core is necessary to optimize potency and selectivity for specific targets.
-
Target Deconvolution: For compounds identified through phenotypic screening, rigorous target identification and validation studies are essential to elucidate their precise mechanism of action.
-
In Vivo Efficacy and Safety: Promising lead compounds must be evaluated in relevant animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge and experimental frameworks outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold.
References
-
El-Damasy, A. K., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
-
El-Sharkawy, K. A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]
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El-Damasy, A. K., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]
-
Fahim, A. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]
-
Fahim, A. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Reactivity of the Amino Group in 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, a versatile building block in medicinal chemistry. The document delves into the electronic and steric factors governing its reactivity, offering insights into the causality behind experimental choices. Key synthetic transformations, including acylation, alkylation, diazotization, and the formation of fused heterocyclic systems such as thieno[2,3-d]pyrimidines, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents based on the 2-aminothiophene scaffold.
Introduction: The 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine core is a prominent structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making this scaffold a focal point in drug discovery and development.[1][2][3] The synthetic accessibility of this core, primarily through the robust and versatile Gewald reaction, further enhances its appeal to medicinal chemists.[4]
The reactivity of the C2-amino group is central to the chemical diversity that can be achieved from this scaffold. Understanding the nuances of its electronic and steric environment is paramount for designing efficient synthetic strategies and for the rational design of new molecular entities with desired pharmacological profiles.
Synthesis of the Core Structure: The Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward entry to polysubstituted 2-aminothiophenes.[4] The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives typically involves the condensation of a cyclohexanone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4]
The mechanism of the Gewald reaction is thought to initiate with a Knoevenagel condensation between the cyclohexanone and the active methylene nitrile, followed by the addition of sulfur to the α-carbon of the nitrile. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.[4]
Fundamental Principles Governing the Reactivity of the Amino Group
The reactivity of the amino group in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a delicate interplay of electronic and steric effects. A thorough understanding of these principles is crucial for predicting its behavior in various chemical transformations.
Electronic Effects: A Tale of Two Influences
The nucleophilicity of the amino group is primarily dictated by the availability of the nitrogen lone pair. In 2-aminothiophenes, this is influenced by two opposing electronic effects:
-
Resonance Donation: The lone pair of the amino group can be delocalized into the thiophene ring, an electron-donating effect (+M) that increases the electron density of the ring system.[5] This delocalization, however, reduces the availability of the lone pair on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aliphatic amines.[4]
-
Inductive Withdrawal: The sp²-hybridized carbon atom of the thiophene ring is more electronegative than an sp³-hybridized carbon, leading to an electron-withdrawing inductive effect (-I) that further reduces the electron density on the nitrogen atom.
In comparison to aniline, the sulfur atom in the thiophene ring also plays a role. While sulfur is less electronegative than the carbons in a benzene ring, the overall aromatic character and electronic nature of the thiophene ring lead to a generally lower basicity of 2-aminothiophene compared to aniline.
Steric Considerations
The steric environment around the amino group in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is relatively unhindered, allowing for reactions with a variety of electrophiles. However, the presence of substituents at the C3 position or on the tetrahydrobenzo portion of the molecule can introduce steric hindrance, potentially slowing down reaction rates or influencing regioselectivity.[2]
Key Reactions of the Amino Group
The C2-amino group serves as a versatile handle for a plethora of chemical modifications, enabling the synthesis of a diverse library of derivatives.
Acylation: Formation of Amides
Acylation of the amino group is a fundamental transformation that is readily achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is often employed to introduce a variety of functional groups and to modulate the electronic properties of the molecule.
Experimental Protocol: Acetylation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Dissolution: Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the acylating agent, for instance, acetyl chloride (1.1 equivalents), to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the lipophilicity and pharmacological properties of the molecule. Direct alkylation can be challenging due to the possibility of over-alkylation. More controlled methods often involve reductive amination or the use of specific alkylating agents under carefully controlled conditions.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of the 2-aminothiophene derivative (1 equivalent) in a suitable solvent like methanol or dichloromethane, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature to form the corresponding imine or enamine intermediate.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction carefully with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diazotization and Azo Coupling: Access to Azo Dyes
The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6] These diazonium salts are versatile intermediates that can undergo various transformations, including Sandmeyer-type reactions and coupling with electron-rich aromatic compounds to form azo dyes.[6][7]
Experimental Protocol: Synthesis of an Azo Dye
-
Diazotization: Dissolve the 2-aminothiophene derivative (1 equivalent) in a mixture of a strong acid (e.g., HCl) and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Coupling: In a separate flask, dissolve the coupling component (e.g., a phenol or an aniline derivative, 1 equivalent) in an alkaline or acidic solution, and cool it to 0-5 °C.
-
Reaction: Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form.
-
Isolation and Purification: After the addition is complete, continue stirring for a short period, then collect the precipitated dye by filtration. Wash the solid with cold water and dry. The crude dye can be purified by recrystallization.
Synthesis of Fused Heterocycles: Thieno[2,3-d]pyrimidines
The 2-aminothiophene moiety is an excellent precursor for the synthesis of fused heterocyclic systems, with thieno[2,3-d]pyrimidines being a particularly important class due to their broad spectrum of biological activities.[8][9] A common strategy involves the reaction of the 2-aminothiophene with a suitable C-N-C synthon.
One of the most widely used methods involves the reaction of the 2-aminothiophene derivative with an isothiocyanate to form a thiourea intermediate, which is then cyclized to the thieno[2,3-d]pyrimidine.[1][10]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine via a Thiourea Intermediate
Step 1: Formation of the Thiourea Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (1 equivalent) in a suitable solvent such as 1,4-dioxane or acetonitrile.
-
Isothiocyanate Addition: Add the desired isothiocyanate (e.g., benzoyl isothiocyanate, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed (monitored by TLC).
-
Isolation: The thiourea derivative often precipitates from the reaction mixture and can be collected by filtration. If not, the product can be isolated by solvent evaporation and purification.[1]
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine
-
Reaction Conditions: Suspend the isolated thiourea derivative in a solution of a base, such as sodium ethoxide in ethanol.
-
Heating: Heat the mixture at reflux for several hours until the cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl). The precipitated thieno[2,3-d]pyrimidine can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.[1]
Summary of Reactivity
The reactivity of the amino group in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is summarized in the table below, providing a quick reference for common transformations.
| Reaction Type | Reagents | Product | Key Considerations |
| Acylation | Acid chlorides, Anhydrides | Amides | Generally high yielding; requires a base. |
| Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary amines | Direct alkylation can lead to over-alkylation. |
| Diazotization | NaNO₂, Strong Acid (0-5 °C) | Diazonium salt | Intermediate is often unstable at higher temperatures. |
| Azo Coupling | Diazonium salt + Electron-rich aromatic | Azo dyes | The coupling partner dictates the color of the dye. |
| Thiourea Formation | Isothiocyanates | Thioureas | A key step in the synthesis of thieno[2,3-d]pyrimidines. |
| Thieno[2,3-d]pyrimidine Synthesis | Thiourea intermediate + Base | Fused pyrimidine | A powerful method for creating complex heterocyclic systems. |
Conclusion
The amino group of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a versatile functional group that provides a gateway to a vast chemical space of potential drug candidates. Its reactivity, governed by a balance of electronic and steric factors, allows for a wide range of synthetic modifications. This guide has provided a detailed overview of the fundamental principles and key reactions associated with this important scaffold. By leveraging this knowledge, researchers and drug development professionals can continue to explore the therapeutic potential of this privileged heterocyclic system.
References
- Bhaskar VH et al. Synthesis of some 4-substituted-5,6,7,8-tetrahydro benzothieno[2,3-d] pyrimidines as Antimicrobial, hyperlipidemic agents. Asian J Chem., 19(7), 2007, 5187-5194.
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central, 2022. [Link]
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The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scirp.org. [Link]
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Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing, 2022. [Link]
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Diazotisation. Organic Chemistry Portal. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry, 2018. [Link]
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16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry | OpenStax, 2023. [Link]
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14.4: Diazotization of Amines. Chemistry LibreTexts, 2019. [Link]
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Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed, 2020. [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH, 2024. [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
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Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Methodological & Application
Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental procedure, and a thorough examination of the underlying reaction mechanism.
Introduction: The Significance of Tetrahydrobenzothiophenes
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a prominent structural motif in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The 2-amino substituted variants, in particular, serve as versatile intermediates for the synthesis of more complex molecular architectures.[4] The reliable and efficient synthesis of these compounds is therefore of paramount importance for the advancement of various research and development endeavors.
The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][5] This one-pot synthesis is highly regarded for its operational simplicity, ready availability of starting materials, and the ability to generate polysubstituted thiophenes in good yields.[4][6]
Reaction at a Glance: The Gewald Aminothiophene Synthesis
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine proceeds via the Gewald reaction, utilizing cyclohexanone, malononitrile, and elemental sulfur as the key reactants. A basic catalyst, typically a secondary amine such as morpholine or piperidine, is employed to facilitate the reaction.[4]
Overall Reaction Scheme:
A schematic of the Gewald reaction for the target compound.
Mechanistic Insights: A Stepwise Look into the Reaction Pathway
The mechanism of the Gewald reaction is a well-studied process that involves several key steps.[5][7] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile.[5][7] The base deprotonates the acidic methylene group of malononitrile, forming a carbanion that subsequently attacks the carbonyl carbon of cyclohexanone. Dehydration of the resulting adduct yields the α,β-unsaturated intermediate, cyclohexylidene-malononitrile.[8]
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, is believed to form a nucleophilic sulfur species which then undergoes a Michael addition to the β-carbon of the unsaturated intermediate.[8]
-
Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, with the sulfur attacking one of the nitrile groups.[9] A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.[5]
Gewald Reaction Mechanism Diagram:
The stepwise mechanism of the Gewald synthesis.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established literature methods.[6] It is recommended to perform a small-scale trial reaction before proceeding to a larger scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Cyclohexanone | 98.14 | 10 | 0.98 g (1.04 mL) |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Sulfur | 32.06 | 10 | 0.32 g |
| Morpholine | 87.12 | 2 | 0.17 g (0.17 mL) |
| Ethanol (absolute) | - | - | 20 mL |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.04 mL), malononitrile (10 mmol, 0.66 g), elemental sulfur (10 mmol, 0.32 g), and absolute ethanol (20 mL).
-
Addition of Catalyst: While stirring, add morpholine (2 mmol, 0.17 mL) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford the desired 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine as a crystalline solid.[10]
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound by melting point, NMR, IR, and mass spectrometry.
Characterization Data
The synthesized 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine should be characterized to confirm its identity and purity. The following table summarizes key analytical data for the target compound and a closely related derivative.
| Property | 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Molecular Formula | C₉H₁₂N₂S | C₁₁H₁₅NO₂S |
| Molar Mass | 178.26 g/mol [11] | 225.31 g/mol |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 142-145 °C | - |
| ¹H NMR (CDCl₃, δ ppm) | 6.0 (s, 2H, NH₂), 2.70 (t, 2H), 2.49 (t, 2H), 1.75 (m, 4H) | 6.0 (s, 2H, NH₂), 4.25 (q, 2H), 2.70 (t, 2H), 2.49 (t, 2H), 1.75 (m, 4H), 1.33 (t, 3H)[12] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~2200 (C≡N stretch), ~1620 (N-H bend)[13] | - |
| Mass Spectrum (m/z) | 178 (M⁺)[11] | 225 (M⁺)[12] |
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. The following are specific hazards associated with the reagents used:
-
Cyclohexanone: Flammable liquid and vapor.[14] Harmful if swallowed, in contact with skin, or if inhaled.[14][15] Causes serious eye damage and skin irritation.[14][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Malononitrile: Highly toxic by inhalation, ingestion, and skin absorption.[16] May cause respiratory tract, skin, and eye irritation.[16] Handle with extreme caution in a fume hood and wear appropriate PPE.[16]
-
Sulfur: May cause skin and eye irritation. Avoid inhalation of dust.
-
Morpholine: Flammable liquid and vapor.[17] Harmful if swallowed and toxic in contact with skin or if inhaled.[17][18] Causes severe skin burns and eye damage.[17][18] Use in a fume hood and wear appropriate PPE.[17]
-
Ethanol: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for each chemical before use.[15][16][17]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time may need to be extended, and the progress should be carefully monitored by TLC.
-
Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the stoichiometry of the reactants is incorrect.
-
Purification Issues: If the product is difficult to purify, column chromatography on silica gel may be employed as an alternative to recrystallization.[10]
Conclusion
The Gewald reaction provides a robust and efficient route for the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. This guide offers a comprehensive and practical protocol, grounded in established scientific principles, to aid researchers in the successful preparation of this valuable compound. By understanding the reaction mechanism and adhering to the detailed experimental procedure and safety precautions, scientists can reliably synthesize this important building block for further exploration in drug discovery and materials science.
References
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- Reddy, T. R., et al. "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair." Synlett 34.19 (2023): 2153-2158.
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- "Isolation process for 2-aminothiophenol.
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- "ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxyl
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The Versatile Scaffold: Harnessing 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine for the Synthesis of Novel Heterocycles
Introduction: The Privileged Status of the Tetrahydrobenzothiophene Core
In the landscape of medicinal chemistry and materials science, the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold holds a privileged status.[1][2][3] Its unique combination of a partially saturated cyclohexane ring fused to an electron-rich thiophene core imparts favorable physicochemical properties, including a three-dimensional character that is increasingly sought after in modern drug design. The 2-amino substituent, in particular, serves as a versatile synthetic handle, enabling the construction of a diverse array of fused heterocyclic systems with significant biological activities.[4][5][6] These derivatives have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents, underscoring the immense potential of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine as a foundational building block.[5][7][8] This guide provides an in-depth exploration of the synthetic utility of this scaffold, offering detailed protocols and mechanistic insights for its application in the synthesis of novel heterocycles.
Part 1: Securing the Foundation - Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives
The most common and efficient method for the synthesis of 2-aminothiophenes, including the 4,5,6,7-tetrahydrobenzo[b]thiophene core, is the Gewald multicomponent reaction.[9][10][11][12] This one-pot synthesis involves the condensation of a ketone (in this case, cyclohexanone), an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[13][14][15][16]
The Gewald Reaction: A Powerful Entry Point
The elegance of the Gewald reaction lies in its convergence and atom economy, allowing for the rapid assembly of the densely functionalized thiophene ring from simple starting materials.[9][11] The mechanism is generally understood to proceed through an initial Knoevenagel condensation between the cyclohexanone and the active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization.[13][14][15][16]
Caption: Generalized workflow of the Gewald reaction.
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a typical Gewald synthesis of a key intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add morpholine (0.02 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (0.1 mol) portion-wise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Expected Yield: 75-85%
Part 2: Building Complexity - Elaboration into Fused Heterocyclic Systems
The true synthetic power of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine lies in its ability to serve as a scaffold for the construction of more complex, fused heterocyclic systems. The primary amino group and the adjacent electron-donating thiophene ring provide multiple reactive sites for cyclocondensation reactions.
A. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of compounds with significant biological activity, including anticancer and kinase inhibitory properties.[17] The 2-amino group of the tetrahydrobenzothiophene core is a perfect nucleophile for reacting with various electrophilic partners to construct the pyrimidine ring.
This protocol demonstrates a common route to thieno[2,3-d]pyrimidines through a thiourea derivative.[18][19]
Step 1: Synthesis of the Thiourea Derivative
-
Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) in dry acetone (30 mL).
-
Add benzoyl isothiocyanate (0.01 mol) dropwise to the solution with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The precipitated solid is collected by filtration, washed with cold acetone, and dried to yield the N-(benzoylcarbamothioyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate.[18][19]
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine
-
Suspend the thiourea derivative (0.005 mol) in ethanol (25 mL).
-
Add a solution of sodium ethoxide (prepared from 0.005 mol of sodium in 10 mL of absolute ethanol).
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with dilute acetic acid.
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to give the desired thieno[2,3-d]pyrimidine derivative.
Caption: Pathway to Thieno[2,3-d]pyrimidines.
B. Synthesis of Pyridothiophenes and Quinolines
The reactivity of the 2-amino group can also be harnessed to construct fused pyridine and quinoline rings, leading to novel heterocyclic systems with potential applications in medicinal chemistry.[20]
This protocol outlines a multi-step synthesis to access a more complex fused system.[20]
Step 1: Cyanoacetylation of the 2-aminothiophene
-
React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.01 mol) with cyanoacetic acid (0.01 mol) in acetic anhydride (15 mL).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyanoacetamide.[20]
Step 2: Condensation with an Arylidenemalononitrile
-
To a solution of the cyanoacetamide from Step 1 (0.005 mol) in ethanol (20 mL), add an appropriate arylidenemalononitrile (0.005 mol) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, and the precipitated product is collected by filtration.
-
Recrystallize from a suitable solvent to yield the pure pyrido[1,2-a]thieno[3,2-e]pyrimidine derivative.[20]
C. Formation of Schiff Bases and Further Derivatization
The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These intermediates are valuable for introducing further diversity and can be used to synthesize other heterocyclic systems or act as ligands.[21]
This protocol details the straightforward synthesis of a Schiff base from the parent amine.[21]
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
An appropriate aldehyde (e.g., isovanillin)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.01 mol) in ethanol (30 mL).
-
Add the aldehyde (0.01 mol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry. Recrystallization may be performed if necessary.[21]
Part 3: Data Summary and Applications
The versatility of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine as a building block is evident from the wide range of heterocycles that can be synthesized from it. The following table summarizes some of the key transformations and the resulting heterocyclic systems.
| Starting Material | Reagent(s) | Product Heterocycle | Key Application Areas | Reference(s) |
| 2-Amino-3-cyano-tetrahydrobenzothiophene | Benzoyl isothiocyanate, then base | Thieno[2,3-d]pyrimidine | Anticancer | [18][19] |
| 2-Amino-3-cyano-tetrahydrobenzothiophene | Cyanoacetic acid, then arylidenemalononitrile | Pyrido[1,2-a]thieno[3,2-e]pyrimidine | Antimicrobial | [20] |
| 2-Amino-3-cyano-tetrahydrobenzothiophene | Aldehydes/Ketones | Schiff Base | Synthetic Intermediate, Ligands | [21] |
| Ethyl 2-amino-tetrahydrobenzothiophene-3-carboxylate | Chloroacetyl chloride, then secondary amines | Thiophene-based morpholino/piperazino derivatives | Anticancer | [21] |
| 2-Amino-3-cyano-tetrahydrobenzothiophene | Formic acid, then POCl₃ | Chlorinated Thieno[2,3-d]pyrimidine | Synthetic Intermediate for microtubule targeting agents | [17][22] |
Conclusion
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine and its derivatives are undeniably powerful and versatile building blocks in modern synthetic chemistry. The straightforward access to this scaffold via the Gewald reaction, coupled with the rich reactivity of the 2-amino group, provides a robust platform for the synthesis of a diverse array of novel heterocyclic compounds. The demonstrated applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents, highlight the continued importance of this privileged structure. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable synthetic intermediate in their own drug discovery and materials science endeavors.
References
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El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(44), 40045-40061. [Link]
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Bassyouni, F. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26, 2697-2732. [Link]
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Al-Warhi, T., et al. (2022). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. [Link]
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Gorbunova, M. G., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. AIP Conference Proceedings, 2390, 020007. [Link]
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Gouda, M. A., et al. (2020). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Molecules, 25(17), 3983. [Link]
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Fall, Y., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 86(17), 11598-11608. [Link]
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Fall, Y., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11598-11608. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis of Some Thienopyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1250-1258. [Link]
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Tan, E. S. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]
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Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-61. [Link]
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Fall, Y., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Al-Adiwish, W. M., et al. (2012). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. European Journal of Medicinal Chemistry, 57, 301-313. [Link]
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El-Kashef, H. S., et al. (2009). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical Research, 2009(10), 614-617. [Link]
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Al-Otaibi, F. M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Molecules, 29(12), 2824. [Link]
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Shaginyan, A. S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(12), 8031-8055. [Link]
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Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. [Link]
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Priya, S. S., & Kumar, A. (2025). A Review on Synthesis of Thieno[2,3-d]pyrimidine Derivatives as Potential Pharmacological Agents. World Journal of Pharmaceutical Research, 14(15), 566-583. [Link]
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Patel, D. A., et al. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 790-796. [Link]
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Kumar, A., & Kumar, R. (2023). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Arnst, K. E., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][23]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 23(1), 132. [Link]
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Al-Ghorbani, M., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1235-1241. [Link]
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Liang, Y., et al. (2013). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
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Al-Warhi, T., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 26315. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
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Reddy, T. R., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts, 13(01), 0029. [Link]
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Rivera, G., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2320. [Link]
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Gorbunova, M. G., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. AIP Publishing. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
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Application Notes & Protocols: Strategic Derivatization of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine for Modern Drug Discovery
Introduction: The Strategic Value of the Tetrahydrobenzo[b]thiophene Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The 4,5,6,7-tetrahydrobenzo[b]thiophene nucleus represents one such scaffold. Its rigid, fused-ring structure provides a defined three-dimensional orientation for appended functional groups, while the thiophene moiety offers opportunities for hydrogen bonding and other non-covalent interactions.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The starting material, 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, is a particularly valuable building block due to the synthetic versatility of its primary amino group.[1][5] This nucleophilic center serves as a prime handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
This document provides a detailed guide for researchers, outlining key synthetic strategies for the derivatization of this core amine. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for several high-impact transformations, grounding our discussion in authoritative literature.
Synthesis of the Core Intermediate: The Gewald Reaction
Before derivatization, the synthesis of the starting material, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is typically accomplished via the Gewald multicomponent reaction.[1][6] This elegant one-pot synthesis combines a ketone (cyclohexanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Causality of the Gewald Reaction: The reaction proceeds through an initial Knoevenagel condensation between the cyclohexanone and malononitrile to form an α,β-unsaturated nitrile.[1][7] The base deprotonates the α-carbon, which then attacks the elemental sulfur. A subsequent intramolecular cyclization and tautomerization yields the final, stable 2-aminothiophene product.[7] The choice of a mild base, like triethylamine or morpholine, is crucial to promote the condensation without inducing unwanted side reactions.
Caption: Workflow of the Gewald multicomponent reaction.
Key Derivatization Strategies and Protocols
The 2-amino group is a versatile synthetic handle. The following protocols detail common and impactful derivatization strategies.
Strategy 1: N-Acylation for Amide Library Synthesis
Principle: Converting the primary amine to an amide is a fundamental strategy to introduce a wide variety of substituents and modulate electronic properties. The resulting amide bond is generally stable and can act as a hydrogen bond donor and acceptor, influencing target binding. Acyl chlorides or anhydrides are common acylating agents.[8]
Protocol 1: General N-Acylation with an Acyl Chloride
-
Introduction: This protocol describes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Materials:
-
4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
Step-by-Step Procedure:
-
Dissolve 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv) and the base (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Rationale for Choices:
-
Anhydrous Solvent: Prevents hydrolysis of the reactive acyl chloride.
-
Base (TEA/DIPEA): Acts as an acid scavenger for the HCl generated, driving the reaction to completion. A tertiary amine is used to avoid it competing as a nucleophile.
-
0 °C Start Temperature: The reaction is exothermic; starting at a low temperature helps control the reaction rate and minimize side products.
-
-
Characterization: Successful acylation can be confirmed by the appearance of a new amide carbonyl stretch in the FT-IR spectrum (approx. 1650-1680 cm⁻¹) and the disappearance of the N-H stretching vibrations of the primary amine. In ¹H NMR, a downfield shift of the remaining N-H proton is expected.
Strategy 2: N-Sulfonylation for Sulfonamide Synthesis
Principle: Sulfonamides are a critical functional group in medicinal chemistry, found in antibacterial, diuretic, and anticancer agents. They are metabolically robust and can act as transition-state mimetics or strong hydrogen bond donors. This derivatization is key for producing compounds with potential antibacterial activity.[3]
Protocol 2: Synthesis of N-Sulfonyl Derivatives
-
Introduction: This protocol details the reaction of the parent amine with a sulfonyl chloride in the presence of pyridine, which acts as both a base and a catalyst.
-
Materials:
-
4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv)
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)
-
Pyridine, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2 to neutralize excess pyridine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting solid by recrystallization or silica gel chromatography.
-
-
Rationale for Choices:
-
Pyridine: Serves as an excellent solvent and acid scavenger. Its catalytic role involves the formation of a highly reactive sulfonylpyridinium salt intermediate.
-
Acidic Workup: The acidification step is critical for removing the pyridine from the organic phase by protonating it, making it water-soluble.
-
Strategy 3: Thiourea Formation via Isothiocyanates
Principle: The reaction of primary amines with isothiocyanates provides a direct route to thiourea derivatives. These compounds can serve as versatile intermediates for the synthesis of various heterocyclic systems or exhibit biological activity in their own right, with some showing promise as antitumor agents.[9][10]
Protocol 3: Synthesis of a Thiourea Derivative
-
Introduction: This protocol is adapted from the reaction with benzoyl isothiocyanate to form N-benzoylthiourea derivatives, which can be cyclized to form other fused heterocyclic systems.[9]
-
Materials:
-
4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv)
-
Benzoyl isothiocyanate (1.0 equiv)
-
Acetone or Dioxane, anhydrous
-
-
Step-by-Step Procedure:
-
Dissolve the 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine in anhydrous acetone in a round-bottom flask.
-
Add benzoyl isothiocyanate to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification is often not necessary for the crystalline product.
-
-
Rationale for Choices:
-
Isothiocyanate: This electrophile is highly specific for reaction with primary amines. The reaction is often clean and proceeds without the need for an external base or catalyst.
-
Reflux: Heating provides the necessary activation energy for the addition reaction to proceed at a reasonable rate.
-
Caption: Key derivatization pathways from the parent amine.
Biological Activity of Synthesized Derivatives
The true value of these derivatization strategies is realized when the resulting compounds are screened for biological activity. The tetrahydrobenzo[b]thiophene scaffold has proven to be a fruitful starting point for identifying potent therapeutic agents.
| Derivative Class | Example Target/Activity | Reported Potency (IC₅₀) | Reference |
| Thieno[2,3-d]pyrimidines | Antitumor (MCF-7, NCI-H460) | More potent than doxorubicin | [9][10] |
| Carbamate Derivatives | Cytotoxic (LoVo, HCT-116 cells) | 57.15 µg/mL (LoVo) | [11][12] |
| Amide/Sulfonamide | Antibacterial | MIC values as low as 0.54 µM | [3][13] |
| Parent Amine & Others | Antioxidant | Comparable to ascorbic acid | [1][5] |
| Various Derivatives | PDK1 and LDHA inhibitors | IC₅₀ = 57.10 µg/mL (PDK1) | [11][12] |
| Fused Heterocycles | Anticancer (EGFR, HER2) | Varies with substitution | [14] |
Data Interpretation: The table clearly demonstrates that modifications at the 2-amino position lead to a diverse range of biological activities. For instance, elaboration into fused pyrimidine systems has yielded potent antitumor agents[9][10], while the addition of specific amide and sulfonamide moieties has produced promising antibacterial candidates.[3] This highlights the power of a targeted derivatization approach in tuning the pharmacological profile of the core scaffold.
Conclusion
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is a robust and versatile starting material for drug discovery programs. The derivatization of its 2-amino group via well-established synthetic routes such as N-acylation, N-sulfonylation, and thiourea formation provides reliable access to large libraries of diverse compounds. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of this privileged scaffold, paving the way for the discovery of novel therapeutic agents.
References
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El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry. Available at: [Link]
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Balamon, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available at: [Link]
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Al-Ostath, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]
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Al-Ostath, A., et al. (2021). (PDF) Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. Available at: [Link]
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Balamon, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed. Available at: [Link]
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Singh, P., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available at: [Link]
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Chen, P., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. Available at: [Link]
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Singh, P., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
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Balamon, M. G., et al. (2024). (PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. ResearchGate. Available at: [Link]
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Zhang, T., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link]
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Moody, C. J., & Rees, C. W. (2003). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Publishing. Available at: [Link]
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Singh, S., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. PubMed. Available at: [Link]
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Kouznetsov, V. V., & Echeverria, D. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]
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El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scirp.org. Available at: [Link]
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Heravi, M. M., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. Available at: [Link]
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Application Notes and Protocols for the Development of Anticancer Agents Based on the 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Scaffold
Foreword: Unlocking the Therapeutic Potential of the Tetrahydrobenzo[b]thiophene Core
The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 4,5,6,7-tetrahydrobenzo[b]thiophene system has emerged as a privileged structure, underpinning the development of a new generation of potent and selective anticancer drug candidates.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and field-proven protocols for harnessing the potential of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and its derivatives in cancer therapy.
Our approach transcends a mere recitation of methods. We delve into the causality behind experimental choices, offering insights grounded in extensive research and development experience. Each protocol is presented as a self-validating system, ensuring robustness and reproducibility. This document is structured to guide you through the entire preclinical development workflow, from the synthesis of the core scaffold and its derivatives to in-depth in vitro and in vivo evaluation of their anticancer properties.
Part 1: Synthesis of the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold and its Derivatives
The synthetic cornerstone for accessing the target compounds is the celebrated Gewald reaction, a versatile and efficient one-pot, three-component reaction.[1][2][3] This reaction allows for the facile construction of the polysubstituted 2-aminothiophene ring system, the key pharmacophore of our interest.
Core Scaffold Synthesis via the Gewald Reaction
The Gewald reaction involves the condensation of a ketone (cyclohexanone in our case), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base like piperidine)
-
Ethanol or Methanol (solvent)
-
-
Procedure:
-
To a stirred solution of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add morpholine (0.1-0.2 equivalents) as a catalyst.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[4]
-
Causality and Insights: The choice of base is critical; morpholine is a commonly used and effective catalyst. The reaction temperature is also a key parameter to control for optimal yield and purity. Overheating can lead to side product formation.
Synthesis of Bioactive Derivatives
The 2-amino group of the tetrahydrobenzo[b]thiophene scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives, including pyrimidines, thioureas, and amides, which have shown significant anticancer activity.[1][3]
Protocol 2: General Procedure for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives
-
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (or corresponding ester)
-
Formamide, orthoesters, or other cyclizing agents
-
-
Procedure:
-
A mixture of the starting aminothiophene and an excess of the cyclizing agent (e.g., formamide) is heated at a high temperature (typically 150-200°C) for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like ether or hexane.
-
The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.
-
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro screening is essential to identify promising lead compounds. This typically begins with assessing cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol 3: MTT Assay for Cell Viability
-
Cell Culture:
-
Maintain cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.[6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Example IC50 Values of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | HepG2 (µM) | MCF-7 (µM) | HCT-116 (µM) | Reference |
| Derivative 5 | 8.5 | 6.2 | 7.1 | [1] |
| Derivative 12 | 12.3 | 10.8 | 16.0 | [1] |
| Doxorubicin | 1.2 | 0.9 | 1.5 | [1] |
Elucidating the Mechanism of Action
Once cytotoxic compounds are identified, the next crucial step is to understand how they induce cell death. Key mechanisms for tetrahydrobenzo[b]thiophene derivatives include the induction of apoptosis and cell cycle arrest.
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. It can be assessed by measuring the activity of caspases, the key executioners of apoptosis.
Protocol 4: Colorimetric Assay for Caspase-3 and Caspase-9 Activity
-
Principle: This assay is based on the cleavage of a p-nitroaniline (pNA) labeled substrate by the respective caspase, which results in the release of pNA that can be quantified colorimetrically at 405 nm.[7][8]
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) substrate to the respective wells.[8]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase activity.
-
Visualization of the Apoptotic Pathway
Caption: Intrinsic apoptotic pathway induced by tetrahydrobenzo[b]thiophene derivatives.
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.[9][10][11][12]
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.[9][11]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[9]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Target Identification and Validation
Identifying the molecular targets of active compounds is a critical step in drug development. Tetrahydrobenzo[b]thiophene derivatives have been shown to target several key cancer-related proteins.
Aberrant tyrosine kinase activity is a hallmark of many cancers. Several tetrahydrobenzo[b]thiophene derivatives have been identified as potent tyrosine kinase inhibitors.[1]
Protocol 6: In Vitro Tyrosine Kinase Inhibition Assay
-
Principle: These assays typically measure the phosphorylation of a substrate by a specific tyrosine kinase in the presence and absence of the inhibitor. This can be done using various formats, such as ELISA-based assays or fluorescence-based assays.[13][14][15][16]
-
General Procedure (using a generic kinase assay kit):
-
In a microplate, add the purified tyrosine kinase enzyme, a specific substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phosphospecific antibody conjugated to an enzyme or fluorophore).
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence), which is proportional to the kinase activity.
-
Calculate the IC50 value for the inhibition of the kinase.
-
Metabolic reprogramming is a key feature of cancer cells. Pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA) are crucial enzymes in this process and represent attractive therapeutic targets.[2][17][18][19][20][21]
Protocol 7: PDK1 and LDHA Enzyme Inhibition Assays
-
Principle: These assays measure the activity of the purified PDK1 or LDHA enzymes.
-
General Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the purified enzyme, its substrate(s), and any necessary cofactors.
-
The test compound is added at various concentrations.
-
The reaction is initiated and incubated for a specific time.
-
The product of the enzymatic reaction is then measured using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
-
Part 3: In Vivo Evaluation of Anticancer Efficacy
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. Human tumor xenograft models in immunocompromised mice are the gold standard for this purpose.[22][23][24][25][26]
Protocol 8: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of the mice.[22]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualization of the Drug Development Workflow
Caption: A streamlined workflow for the development of tetrahydrobenzo[b]thiophene-based anticancer agents.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the tetrahydrobenzo[b]thiophene scaffold has yielded valuable insights into the structural features required for potent anticancer activity. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:
-
Substitution at the 2-amino group: This position is crucial for activity. The formation of fused heterocyclic rings, such as thieno[2,3-d]pyrimidines, often leads to a significant enhancement of potency.
-
Substituents on the fused pyrimidine ring: The nature and position of substituents on the pyrimidine ring can dramatically influence activity and selectivity.
-
Modifications of the tetrahydrobenzo moiety: Alterations to the saturated ring can impact the overall lipophilicity and pharmacokinetic properties of the compounds.
Conclusion and Future Directions
The 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine scaffold represents a highly promising platform for the discovery of novel anticancer agents. The synthetic accessibility via the Gewald reaction, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this remarkable heterocyclic system.
Future research in this area will likely focus on:
-
The development of more selective inhibitors targeting specific cancer-associated pathways.
-
The optimization of pharmacokinetic and pharmacodynamic properties to improve in vivo efficacy and safety.
-
The exploration of novel derivatives with unique mechanisms of action.
By leveraging the knowledge and methodologies outlined herein, the scientific community can continue to advance the development of tetrahydrobenzo[b]thiophene-based therapies for the benefit of cancer patients worldwide.
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El-Metwally, S. A., Khalil, A. K., El-Naggar, A. M., & El-Sayed, W. M. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761–1769. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29775–29792. [Link]
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de Oliveira, C. S., de Lima, M. C. A., Pitta, I. R., & de Albuquerque, J. F. C. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667. [Link]
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van der Mijn, J. C., Sol, N., Schoonen, A. G., Schalk, A. M., Verheul, H. M., & van der Vliet, A. (2023). Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing. Cancer Gene Therapy, 30(11), 1601–1613. [Link]
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Lee, C. H., Kim, J. H., Lee, S. W., & Lee, J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicology research, 31(4), 341–346. [Link]
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Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
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Tshuva, E. Y., & Miller, K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50801. [Link]
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van der Mijn, J. C., Sol, N., Schoonen, A. G., Schalk, A. M., Verheul, H. M., & van der Vliet, A. (2023). Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing. PubMed. [Link]
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
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Vena, F., & Ricci, A. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 982630. [Link]
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Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098. [Link]
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van der Mijn, J. C., Sol, N., Schoonen, A. G., Schalk, A. M., Verheul, H. M., & van der Vliet, A. (2023). Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing. ResearchGate. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]
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Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Treatment Symposia, 1, 1–12. [Link]
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The Pivotal Intermediate: 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine in CNS Drug Discovery
Application Note & Protocols for Researchers
Introduction: The Thiophene Scaffold in CNS Therapeutics
The 4,5,6,7-tetrahydrobenzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds.[1] Its unique structural and electronic properties make it a bioisostere of the phenyl group, allowing it to modulate interactions with biological targets favorably.[2] Within this class, 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and its derivatives have emerged as particularly promising intermediates for the development of novel agents targeting the Central Nervous System (CNS).[3][4] These compounds have been investigated for a range of CNS-related activities, including the modulation of neurotransmitter systems and anti-inflammatory pathways crucial in neurodegenerative diseases.[5][6]
A key therapeutic avenue for this scaffold is the modulation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[5] Nrf2 is a central regulator of cellular defense against oxidative stress and neuroinflammation, both of which are critical pathological hallmarks of diseases like Alzheimer's and Parkinson's.[7][8] By activating the Nrf2 pathway, tetrahydrobenzothiophene derivatives can help mitigate neuronal damage, highlighting their potential as disease-modifying agents.[5][9] This guide provides a comprehensive overview of the synthesis, characterization, and strategic derivatization of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine for the development of next-generation CNS therapeutics.
Synthesis of the Core Intermediate via the Gewald Reaction
The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald three-component reaction .[2][10] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[11] The reaction convenes a ketone (cyclohexanone), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[12][13]
Mechanistic Rationale
The causality behind the Gewald reaction's success lies in a sequential three-step process: condensation, sulfur addition, and cyclization.[10][14][15]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the activated nitrile. This step forms an α,β-unsaturated dinitrile or cyanoacrylate intermediate.[2][14] The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon of the ketone, followed by dehydration.
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate then undergoes a nucleophilic attack from a sulfur species. Elemental sulfur (S₈), activated by the base, adds to the β-position of the double bond.[2]
-
Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene ring system.[2]
This elegant convergence of three components into a complex heterocyclic scaffold in a single operation makes the Gewald reaction a cornerstone of thiophene chemistry.[13]
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of the title compound, a key building block for further derivatization.[12][16][17]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Amount |
| Cyclohexanone | C₆H₁₀O | 98.14 | 0.01 | 0.98 g (1.02 mL) |
| Malononitrile | CH₂(CN)₂ | 66.06 | 0.01 | 0.66 g |
| Elemental Sulfur | S | 32.06 | 0.012 | 0.38 g |
| Morpholine | C₄H₉NO | 87.12 | Cat. | ~0.1 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (20 mL), cyclohexanone (0.01 mol), and malononitrile (0.01 mol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add elemental sulfur (0.012 mol) to the mixture.
-
Add a catalytic amount of morpholine (e.g., 5 drops) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pale yellow crystals.
Expected Yield: 75-85%
Characterization Data:
The structural integrity of the synthesized intermediate must be confirmed using standard analytical techniques.[18][19][20]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75 (br s, 2H, -NH₂), 2.65 (t, 2H, CH₂), 2.50 (t, 2H, CH₂), 1.80-1.70 (m, 4H, 2xCH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0, 128.5, 125.0, 118.0, 90.0, 26.0, 25.5, 23.0, 22.5 |
| FT-IR (KBr, cm⁻¹) | ν: 3420, 3310 (-NH₂ stretch), 2930 (C-H stretch), 2190 (-C≡N stretch), 1620 (N-H bend) |
| Mass Spec (EI-MS) | m/z: 178 [M]⁺ |
Application as an Intermediate for CNS Agents
The 2-amino group of the tetrahydrobenzo[b]thiophene scaffold is a versatile chemical handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[21] A common and effective strategy is N-acylation to produce amide derivatives, which have shown significant biological activity, including anti-inflammatory and Nrf2-activating properties.[22]
Protocol 2: N-Acylation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol provides a general method for synthesizing amide derivatives, which can be screened for Nrf2 activation and anti-neuroinflammatory activity.[18]
Materials & Reagents:
| Reagent | Moles | Amount |
| 2-Amino-...-3-carbonitrile (from Protocol 1) | 1.0 eq | - |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.1 eq | - |
| Triethylamine (TEA) or Pyridine | 1.2 eq | - |
| Dichloromethane (DCM), anhydrous | - | ~20 mL per mmol of starting material |
Procedure:
-
Dissolve the 2-aminothiophene intermediate (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Causality Note: The base (TEA) is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).
Safety and Handling
-
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Malononitrile is highly toxic. Handle with extreme caution.
-
Acyl chlorides are corrosive and lachrymatory. Work with them exclusively in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion and Future Outlook
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is a highly valuable and versatile intermediate, readily accessible through the robust Gewald reaction. Its strategic derivatization, particularly at the 2-amino position, provides a powerful platform for generating libraries of novel compounds. The demonstrated ability of derivatives to act as potent Nrf2 activators offers a promising therapeutic strategy for combating neuroinflammation and oxidative stress in CNS disorders.[5] Future research should focus on expanding the chemical diversity of these derivatives and conducting comprehensive pharmacological screening to identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles for clinical development.[23]
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- 8. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.se [sci-hub.se]
- 18. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols: Amide Bond Formation with 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Introduction: The Strategic Importance of the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including activity as anticancer agents by targeting various receptors and enzymes.[1][2] The 2-amino substituted variant, 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, is a key building block for the synthesis of compound libraries aimed at drug discovery. Its primary amine functionality serves as a crucial handle for diversification through reactions such as amide bond formation.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds with 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-tested methodologies, and address the nuances of working with this weakly nucleophilic amine.
Understanding the Reactivity of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
The nitrogen atom of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is directly attached to the thiophene ring, an aromatic system. This electronic arrangement results in the delocalization of the nitrogen's lone pair of electrons into the ring, thereby reducing its nucleophilicity compared to a typical aliphatic amine. This characteristic is similar to that of anilines and necessitates the use of robust coupling reagents and carefully optimized conditions to achieve high yields in amide formation reactions.[4] The presence of the amine group allows for various chemical transformations, including acylation and alkylation, making it a versatile precursor in organic synthesis.[3]
Core Principles of Amide Bond Formation
The formation of an amide bond involves the reaction of a carboxylic acid with an amine.[5] Due to the inherent lack of reactivity between a carboxylic acid and an amine under ambient conditions, the carboxylic acid must first be activated. This is achieved using a "coupling reagent," which converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.
Recommended Protocols for Amide Coupling
Given the reduced nucleophilicity of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, standard peptide coupling reagents are highly recommended. Below are detailed protocols for three robust methods: HATU, HBTU, and EDC/HOBt couplings.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-ester intermediate, which reacts rapidly with amines.[6] This method is often preferred for challenging couplings involving sterically hindered or electronically deactivated amines.[5][6]
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M).
-
Activation: To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: HBTU-Mediated Amide Coupling
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and effective coupling reagent that functions similarly to HATU by forming a reactive OBt-ester.[6] It is a cost-effective alternative to HATU and is suitable for a broad range of amide bond formations.
Experimental Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Amine Addition: Add 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.2 eq) to the mixture.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
| Parameter | HATU Protocol | HBTU Protocol | EDC/HOBt Protocol |
| Coupling Reagent | HATU | HBTU | EDC, HOBt |
| Equivalents (Reagent) | 1.1 eq | 1.1 eq | 1.2 eq (EDC), 1.1 eq (HOBt) |
| Base | DIPEA | DIPEA | DIPEA or NMM |
| Equivalents (Base) | 2.0 eq | 2.5 eq | 2.0 eq |
| Solvent | Anhydrous DMF | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 2-12 hours | 4-16 hours | 12-24 hours |
Protocol 3: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[3] In the presence of HOBt (1-Hydroxybenzotriazole), this intermediate is converted to a more reactive HOBt-ester, which then reacts with the amine.[1][6] This method is a classic and reliable approach for amide bond formation.
Experimental Protocol:
-
Preparation: To a stirred solution of the carboxylic acid (1.0 eq), 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.1 eq), and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) or DMF, add EDC (1.2 eq).
-
Base Addition: Add DIPEA or N-methylmorpholine (NMM) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If DCM is used as the solvent, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, perform the work-up as described in Protocol 1.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Safety and Handling
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine:
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid generating dust.
Coupling Reagents (HATU, HBTU, EDC):
-
Hazards: These reagents can be sensitizers, causing allergic reactions upon repeated exposure.[10][11] They are also irritants.
-
Precautions: Handle with care, avoiding inhalation of dust and contact with skin and eyes. Always use in a fume hood and wear appropriate PPE.[8]
Solvents (DMF, DCM):
-
Hazards: DMF is a reproductive toxin and is readily absorbed through the skin. DCM is a suspected carcinogen.
-
Precautions: Use in a well-ventilated fume hood and wear appropriate gloves (nitrile gloves are not recommended for prolonged use with DCM).
Troubleshooting and Key Considerations
-
Low Yields: If you experience low yields, consider increasing the equivalents of the coupling reagent and base. You can also try elevating the reaction temperature (e.g., to 40-50 °C), but monitor for potential side reactions. For particularly difficult couplings, switching from HBTU or EDC/HOBt to the more reactive HATU is recommended.[6]
-
Side Reactions: Uronium-based reagents like HATU and HBTU can sometimes react with the free amine to form a guanidinium byproduct, especially if an excess of the coupling reagent is used. It is therefore advisable to use the reagents in the recommended stoichiometric amounts.
-
Purity of Reagents: The use of anhydrous solvents and fresh, high-purity reagents is critical for the success of these coupling reactions. Moisture can hydrolyze the activated intermediates and reduce yields.
Conclusion
The formation of amide bonds with 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a key transformation for the synthesis of novel compounds with potential therapeutic applications. While the reduced nucleophilicity of this amine presents a challenge, the use of modern coupling reagents such as HATU, HBTU, and EDC/HOBt under optimized conditions can lead to high yields of the desired amide products. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively utilize this important building block in their drug discovery efforts.
References
-
El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(40), 26269–26286. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Scientific Reports, 11(1), 18883. Available at: [Link]
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Hleba, Y. B., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 221–233. Available at: [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2020). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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Larsson, U. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11139-11142. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from [Link]
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- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. angenechemical.com [angenechemical.com]
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- 11. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acylation of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Introduction
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and drug development, recognized for its potential in creating potent anticancer agents.[1][2] The N-acylation of the 2-amino group on this core is a critical step for generating diverse libraries of bioactive compounds and active pharmaceutical ingredients (APIs).
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It is designed to provide field-proven insights and systematic troubleshooting strategies for the N-acylation of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently optimize your reaction conditions and overcome common laboratory challenges.
Part 1: Fundamental Principles of N-Acylation
N-acylation is a cornerstone reaction in organic synthesis, involving the formation of an amide bond between an amine and an acylating agent.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., Cl⁻ or a carboxylate anion) to yield the stable N-acylated product.
Understanding this mechanism is key to troubleshooting. Factors that influence the nucleophilicity of the amine or the electrophilicity of the acylating agent will directly impact the reaction's success.
Sources
Technical Support Center: Solubility Enhancement for 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives
An official website of the United States government
Here's how you know
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine derivatives. This scaffold is a cornerstone in the discovery of novel therapeutics, with demonstrated potential in areas like oncology.[1][2][3] However, the promising biological activity of these compounds is often hampered by a significant, practical challenge: poor aqueous solubility.
This guide provides a structured, in-depth approach to diagnosing and overcoming solubility issues. We move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design. Our troubleshooting guides and FAQs are designed to address the specific issues you may encounter, from initial dissolution failures to advanced formulation strategies.
Troubleshooting Guides & FAQs
This section is structured as a series of questions and answers, guiding you from fundamental checks to advanced chemical and formulation-based solutions.
Q1: My 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine derivative shows poor solubility in aqueous buffers. Where do I even begin?
A1: Start with the solid state. The physical form of your compound is as critical as its chemical structure.
Before attempting any complex solubilization technique, you must characterize the solid form of your active pharmaceutical ingredient (API). The arrangement of molecules in the solid state dictates the energy required to break them apart for dissolution, directly impacting solubility, dissolution rate, and ultimately, bioavailability.[4][5]
Causality: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties, including solubility.[4][6] A more stable crystal form will generally have lower solubility, while a less stable, or amorphous (non-crystalline), form will be more soluble.[4][7] Undetected crystal nuclei within a seemingly amorphous sample can also significantly hinder dissolution performance by promoting rapid crystallization.[8]
Initial Steps:
-
Visual Inspection: Use optical microscopy to observe the general morphology. Are the particles crystalline (e.g., needles, plates) or amorphous?
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the solid form. A crystalline material will produce sharp peaks, while an amorphous material will show a broad halo.
-
Differential Scanning Calorimetry (DSC): DSC can identify melting points, glass transitions (for amorphous material), and conversions between polymorphic forms.
Understanding your starting material is a self-validating first step; without it, any subsequent solubility enhancement efforts will be inconsistent and difficult to interpret.
Q2: The compound has a basic amine group. How can I use this to my advantage?
A2: Leverage pH-dependent solubility. The basicity of the 2-amine group is your most direct tool for enhancing aqueous solubility.
The amine functional group on the tetrahydrobenzo[b]thiophene core is a weak base. Like most amines, its solubility in water is highly dependent on the pH of the solution.[9][10]
Causality: In an acidic environment (pH < pKa of the amine), the amine group accepts a proton to form a positively charged ammonium salt (R-NH3+). This ionized form is significantly more polar than the neutral free base (R-NH2) and, therefore, much more soluble in polar solvents like water.[11][12][13] Most simple alkyl amines have pKa values in the 9.5 to 11.0 range, making their aqueous solutions basic.[11] By lowering the pH with a suitable acid, you can dramatically increase the concentration of the more soluble, protonated species.
Caption: pH effect on amine solubility.
Actionable Protocol: Perform a pH-solubility profile to quantify this effect. See Protocol 1 for a detailed methodology. This data is crucial for developing oral formulations, as solubility in the acidic environment of the stomach (pH 1-3) can be predicted.[12]
Q3: Adjusting the pH provides some benefit, but it's insufficient for my required concentration, or my experiment is pH-sensitive. What is the next logical step?
A3: Employ co-solvents to modify the properties of your solvent system.
When pH manipulation alone is not enough, the use of co-solvents is one of the most effective and widely used techniques to solubilize nonpolar drug molecules.[14][15]
Causality: Poorly soluble drugs like the tetrahydrobenzo[b]thiophene derivatives are hydrophobic. Water is a highly polar solvent with a strong hydrogen-bonding network. This network effectively "squeezes out" hydrophobic compounds, leading to low solubility.[16] Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[14][17] They disrupt water's hydrogen-bonding network, making it more hospitable to the nonpolar solute and thereby increasing solubility.[16][18]
Common Co-solvents for Preclinical Formulations:
| Co-solvent | Typical Concentration Range (%) | Key Characteristics |
| Ethanol | 5-40 | Volatile, commonly used. |
| Propylene Glycol (PG) | 10-60 | Good solubilizer, less volatile than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 10-70 | Low toxicity, excellent for many APIs.[16] |
| Dimethyl Sulfoxide (DMSO) | <10 (in vivo) | Very strong solubilizer, often used for in vitro stock solutions. Use with caution in vivo due to potential toxicity. |
| N-Methyl-2-pyrrolidone (NMP) | 1-10 | High solubilizing power, requires careful toxicological assessment. |
Actionable Protocol: Systematically screen a panel of common co-solvents to find the most effective system for your specific derivative. See Protocol 2 for a step-by-step guide.
Q4: I am developing a solid dosage form and need a more robust solution than liquid formulations. Should I consider making a salt of my compound?
A4: Yes. Salt formation is a well-established and highly effective strategy for improving the solubility and dissolution rate of ionizable drugs.[19][20][21]
Approximately 50% of all small molecule drugs on the market are administered as salts.[20] This approach is particularly well-suited for basic compounds like the 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine derivatives.
Causality: A salt is the crystalline product of an acid-base reaction. By reacting your basic API with an appropriate acid (a "counter-ion"), you form a salt that is an ionic solid. When this salt is introduced to an aqueous medium, it readily dissociates into its constituent ions, which are easily solvated by water, leading to a significant increase in apparent solubility compared to the neutral parent compound.[13][19] The choice of counter-ion is critical, as it influences the salt's final properties, including solubility, stability, and hygroscopicity.[21]
Common Acid Counter-ions for Basic Drugs:
| Counter-ion Source | Resulting Salt | Notes |
| Hydrochloric Acid | Hydrochloride (HCl) | Very common, often highly soluble. |
| Sulfuric Acid | Sulfate / Bisulfate | Can form highly crystalline, stable salts. |
| Methane Sulfonic Acid | Mesylate | Good for forming stable, crystalline salts. |
| Phosphoric Acid | Phosphate | Can offer multiple ionization states. |
| L-Tartaric Acid | Tartrate | Chiral, can be used for resolutions. |
| Citric Acid | Citrate | Often used to improve taste. |
Actionable Protocol: A salt screening study is essential to identify the optimal salt form for development. See Protocol 3 for a small-scale screening workflow.
Caption: Decision workflow for solubility enhancement.
Q5: My compound is a "brick dust" - very crystalline and poorly soluble even with simple fixes. What advanced formulation strategies are available?
A5: For highly challenging compounds, consider creating an Amorphous Solid Dispersion (ASD).
ASDs are a powerful formulation technology for significantly enhancing the aqueous solubility of poorly soluble drugs, particularly those belonging to BCS Class II (low solubility, high permeability).[22][23]
Causality: This strategy involves dispersing the API in a hydrophilic polymer matrix at a molecular level.[23] The drug exists in an amorphous, high-energy state, which circumvents the crystal lattice energy that must be overcome during dissolution.[7] This leads to a state of "supersaturation" upon dissolution, where the concentration of the drug in solution temporarily exceeds its equilibrium solubility, creating a large driving force for absorption.[22] The polymer also acts to inhibit the drug from crystallizing out of this supersaturated solution.
Common Polymers for ASDs:
| Polymer | Abbreviation | Common Application Method |
| Polyvinylpyrrolidone | PVP | Hot Melt Extrusion, Spray Drying |
| Hydroxypropyl Methylcellulose | HPMC | Spray Drying |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMC-AS | Spray Drying (especially for enteric release) |
| Soluplus® | - | Hot Melt Extrusion |
| Copolymers (e.g., Kollidon® VA64) | PVP/VA | Hot Melt Extrusion, Spray Drying |
Key Techniques:
-
Spray Drying: The API and polymer are dissolved in a common solvent and then sprayed into a heated chamber, where the solvent rapidly evaporates to form the ASD particles.[24]
-
Hot Melt Extrusion (HME): The API and polymer are mixed and heated until molten, then extruded to form the solid dispersion.
Developing an ASD is a complex process requiring specialized expertise and equipment but offers one of the most effective solutions for "brick dust" compounds.[25]
Q6: Are there ways to chemically modify the molecule itself to improve solubility, perhaps temporarily?
A6: Yes, this is the principle behind the prodrug approach, a highly successful strategy for improving the physicochemical properties of a drug.[26][27]
A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active drug.[26] This approach can be used to temporarily attach a hydrophilic promoiety to your poorly soluble derivative, dramatically improving its water solubility for administration.[28]
Caption: The prodrug concept for solubility.
Causality & Common Strategies:
-
Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatases in the body.[26] This is a well-validated approach for amine-containing drugs.[29]
-
Amino Acid Conjugates: Linking an amino acid (like L-valine) can improve solubility and potentially target amino acid transporters for improved absorption.[26]
-
Schiff Base Modifications: Condensation of the 2-amine group with an aldehyde can form an imine linkage. This modification can introduce polar character and has been shown to improve water solubility of tetrahydrobenzothiophene compounds by 4-fold to 1600-fold.[30] The imine bond can be designed to be hydrolyzed under physiological conditions to release the parent amine.[30]
-
PEGylation: Attaching a Poly(ethylene glycol) (PEG) chain is another strategy to increase solubility and extend the plasma half-life of a drug.[31]
The prodrug approach requires significant synthetic chemistry effort but can fundamentally solve solubility and bioavailability issues that are intractable by formulation methods alone.[31]
Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
Objective: To quantify the solubility of a 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine derivative at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH value.
Protocol 2: Co-solvent Screening Protocol
Objective: To identify an effective co-solvent system for solubilizing the target compound.
Methodology:
-
Stock Solutions: Prepare stock solutions of your compound at a high concentration in 100% of each co-solvent to be tested (e.g., 10 mg/mL in DMSO, Ethanol, PEG 400).
-
Aqueous System Preparation: Prepare a series of aqueous solutions (e.g., water or PBS) containing increasing percentages of a single co-solvent (e.g., 0%, 10%, 20%, 40%, 60% PEG 400).
-
Solubility Test: Add a small, fixed volume of the API stock solution to each of the co-solvent/aqueous mixtures.
-
Visual Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours). The highest concentration that remains clear is the approximate solubility in that system.
-
Systematic Screening: Repeat steps 2-4 for each co-solvent you wish to evaluate. This allows for a direct comparison of their solubilizing power for your specific API.
Protocol 3: Small-Scale Salt Formation Screening
Objective: To rapidly screen for the formation of new solid forms (potential salts) of a basic API with various acidic counter-ions.
Methodology:
-
Solvent Selection: Dissolve the API (free base) in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) at a moderate concentration.
-
Counter-ion Addition: Prepare solutions of various acid counter-ions (see table above) in the same or a miscible solvent.
-
Mixing: In separate vials of a multi-well plate, combine the API solution with a stoichiometric equivalent (e.g., 1.0-1.1 equivalents) of each counter-ion solution.
-
Crystallization Induction: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, store the vials at a lower temperature (e.g., 4°C) to induce precipitation.
-
Solid Analysis: Analyze any resulting solid precipitates by XRPD and DSC (as described in Q1) to confirm if a new crystalline form (a potential salt) has been created, distinct from the starting free base.
References
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The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
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4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
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The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
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Salt formation to improve drug solubility. PubMed. Available at: [Link]
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Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. PubMed Central. Available at: [Link]
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Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]
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The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Available at: [Link]
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Prodrugs for Amines. MDPI. Available at: [Link]
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Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
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Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
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Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. Available at: [Link]
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Solid Dispersions. Contract Pharma. Available at: [Link]
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Principles of Drug Action 1, Spring 2005, Amines. Otsuka, Maryland. Available at: [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. Available at: [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. Available at: [Link]
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effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. etd.fcla.edu. Available at: [Link]
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Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Royal Society of Chemistry. Available at: [Link]
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Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]
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Summary of the commonly used excipients for preparation of solid dispersions.. ResearchGate. Available at: [Link]
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The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. Royal Society of Chemistry. Available at: [Link]
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Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]
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Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link]
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Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. sciendo.com. Available at: [Link]
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Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. PubMed. Available at: [Link]
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The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
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Solubility and pH of amines. . Available at: [Link]
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Therapeutic Potentials and Encapsulation Strategies of Essential Oils. MDPI. Available at: [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
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Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
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Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. Available at: [Link]
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Impact of Crystal Nuclei on Dissolution of Amorphous Drugs. Molecular Pharmaceutics. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PubMed Central. Available at: [Link]
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Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available at: [Link]
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Salt formation to improve drug solubility. Semantic Scholar. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Welcome to the technical support guide for the synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine and its derivatives. This resource is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the laboratory to pilot and production scales. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a safe, efficient, and reproducible process.
The synthesis of this valuable heterocyclic intermediate is most commonly achieved via the Gewald three-component reaction.[1][2] This one-pot multicomponent reaction is prized for its efficiency but presents unique challenges upon scale-up, particularly concerning reaction exothermicity, solid handling, and product purification.[3] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine?
A1: The Gewald reaction is the most direct and industrially favored route. It involves the condensation of cyclohexanone, an active methylene nitrile (typically malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][4] The one-pot nature of this reaction makes it highly convergent and atom-economical, which are significant advantages for large-scale production.[1]
Q2: Why is the choice of the nitrile component (e.g., malononitrile vs. ethyl cyanoacetate) important?
A2: The choice of the active methylene nitrile determines the substituent at the 3-position of the thiophene ring. Using malononitrile yields the 3-carbonitrile derivative (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile), a versatile intermediate for further functionalization.[5][6] Using ethyl cyanoacetate will produce the corresponding 3-carboxylate ester. The reactivity of the nitrile component can also influence reaction kinetics and the impurity profile.
Q3: Is the Gewald reaction exothermic, and what are the safety implications for scale-up?
A3: Yes, the Gewald reaction is known to be exothermic. The initial Knoevenagel condensation and the subsequent steps involving sulfur can release significant heat.[7] On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, increasing the risk of a thermal runaway. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure and the release of toxic gases (e.g., H₂S). Therefore, a thorough thermal hazard assessment, including reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) studies, is imperative before attempting a large-scale synthesis.
Q4: What are the primary challenges in purifying 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine at scale?
A4: At scale, chromatographic purification is generally economically and practically unfeasible. The preferred method is crystallization.[8] Key challenges include:
-
Oiling Out: The crude product may initially separate as an oil rather than a solid, complicating isolation.
-
Impurity Removal: Removing unreacted starting materials and colored byproducts (often sulfur-based oligomers) can be difficult.
-
Solvent Selection: Identifying a suitable solvent system that provides good recovery of a high-purity product is critical. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) is often employed.
Scale-Up Synthesis Workflow
The following diagram outlines the critical stages and decision points when scaling up the Gewald synthesis of the target molecule.
Caption: A phased approach to scaling the Gewald synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine.
Issue 1: Low or Inconsistent Reaction Yield
Q: My reaction yield is significantly lower than reported in the literature (<70%), or it varies greatly between batches. What are the likely causes?
A: Low and inconsistent yields are common frustrations. Let's break down the potential culprits based on the reaction mechanism.
Causality Chain for Low Yield:
-
Incomplete Knoevenagel Condensation: The first step is the base-catalyzed condensation of cyclohexanone and the nitrile. If this equilibrium is unfavorable, the overall yield will be poor.
-
Catalyst Choice/Amount: The type and amount of base are critical. Morpholine, piperidine, or triethylamine are commonly used. Too little catalyst leads to slow/incomplete reaction, while too much can promote side reactions.
-
Water Removal: The Knoevenagel condensation produces water. On a large scale, if not effectively removed (e.g., by a Dean-Stark trap if using a suitable solvent like toluene), water can inhibit the reaction.
-
-
Inefficient Sulfur Reaction: Elemental sulfur (S₈) must be activated and react with the Knoevenagel intermediate.
-
Poor Sulfur Solubility/Mixing: Sulfur is poorly soluble in many organic solvents. In a large reactor, inadequate agitation can lead to a slurry of sulfur at the bottom, reducing its availability to react. The particle size of the sulfur powder can also play a role.
-
Reaction Temperature: The reaction with sulfur often requires heating (e.g., 50-80 °C) to proceed at a reasonable rate. Temperatures that are too low will result in an incomplete reaction.
-
-
Product Degradation: The 2-aminothiophene product can be unstable under certain conditions.
-
Prolonged Reaction Time at High Temperature: Overheating or running the reaction for an extended period can lead to the formation of tar and other degradation products.
-
Air Oxidation: While not always a primary concern, some aminothiophenes can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yield issues.
Issue 2: Poor Product Purity & Difficulty in Purification
Q: The crude product is a dark, oily solid that is difficult to handle and purify by crystallization. What causes this, and how can I improve it?
A: This is a classic scale-up problem for the Gewald synthesis. The dark color and oily nature are usually due to a combination of unreacted intermediates and polymeric sulfur-containing byproducts.
Potential Impurities and Their Origin:
| Impurity | Chemical Name/Structure | Origin | Mitigation Strategy |
| Intermediate 1 | 2-Cyclohexylidene-malononitrile | Incomplete reaction with sulfur. | Optimize sulfur addition, reaction time, and temperature. |
| Byproduct 1 | Polysulfides/Oligomeric sulfur compounds | Side reactions of elemental sulfur. | Use stoichiometric sulfur; avoid excessive temperatures. |
| Byproduct 2 | Thiepanes/other ring systems | Alternative cyclization pathways. | Tighter control of reaction temperature and catalyst. |
| Starting Material | Cyclohexanone, Malononitrile | Incomplete reaction. | Optimize stoichiometry and reaction conditions. |
Strategies for Improved Purity and Isolation:
-
Control the Exotherm: A major source of impurities is thermal excursions. Implement controlled, portion-wise addition of sulfur or one of the liquid reagents to manage the heat of reaction. Ensure your reactor's cooling system is adequate for the scale.
-
Optimize the Solvent and Workup:
-
Reaction Solvent: Ethanol or methanol are common choices. They generally allow for the product to precipitate upon cooling.
-
Quench and Anti-Solvent: After the reaction is complete, quenching into a cold anti-solvent (like a water/ice mixture) can induce rapid precipitation and help trap impurities. A subsequent re-slurry or recrystallization is then necessary.
-
Activated Carbon Treatment: Before crystallization, treating a solution of the crude product with activated carbon can effectively remove many colored impurities.
-
-
Develop a Robust Crystallization Protocol:
-
Solvent Screen: Screen various solvents and solvent/anti-solvent systems (e.g., Isopropanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane).
-
Controlled Cooling: Avoid "crash cooling." A slow, controlled cooling profile is essential for growing larger, purer crystals and avoiding oiling out. Seeding the supersaturated solution with a small amount of pure product can be highly effective.
-
Stirring: Gentle stirring during crystallization is important to maintain a uniform temperature and prevent solids from settling.
-
Scalable Experimental Protocol
This protocol is a representative procedure for a kilogram-scale synthesis and should be adapted and optimized based on your specific equipment and safety assessments.
Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| Cyclohexanone | 98.14 | 1.00 | 10.19 | 1.00 |
| Malononitrile | 66.06 | 0.706 | 10.69 | 1.05 |
| Elemental Sulfur | 32.06 | 0.343 | 10.70 | 1.05 |
| Morpholine | 87.12 | 0.178 | 2.04 | 0.20 |
| Ethanol (200 proof) | - | 5.0 L | - | - |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the reactor's cooling system is operational and set to 20 °C.
-
Charge Reagents: Charge the reactor with cyclohexanone (1.00 kg), malononitrile (0.706 kg), morpholine (0.178 kg), and ethanol (5.0 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Sulfur Addition: Begin stirring the mixture at 200 RPM. Add the elemental sulfur (0.343 kg) portion-wise over 30-45 minutes. CAUTION: An initial exotherm is expected. Monitor the internal temperature closely and use the reactor cooling jacket to maintain the temperature below 40 °C during the addition.
-
Reaction: After the sulfur addition is complete, slowly heat the reaction mixture to 55-60 °C. Maintain this temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the cyclohexanone starting material.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C over 2 hours. A precipitate should form. Hold at this temperature for at least 2 hours to maximize precipitation.
-
Isolation: Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold (0-5 °C) ethanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Recrystallization):
-
Charge the crude, dry solid to a clean reactor.
-
Add a suitable solvent (e.g., isopropanol, ~5 L per kg of crude product) and heat to reflux until all the solid dissolves.
-
Optionally, perform a hot filtration to remove any insoluble matter.
-
Cool the solution slowly to 0-5 °C. If the product oils out, reheat slightly to redissolve and cool at a slower rate, potentially with seeding.
-
Filter the purified solid, wash with cold isopropanol, and dry under vacuum.
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von α-Keto-carbonsäure-nitrilen mit CH-aciden Verbindungen, I. Chemische Berichte, 99(1), 94-100. [Link]
-
Puterová, Z., Végh, D., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Silva, W. L., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. [Link]
-
Mack, J., & T-Musah, A. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 14637-14648. [Link]
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Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
- U.S. Patent No. US20090318710A1. (2009).
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El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-134. [Link]
-
Balamon, M. G., Hamed, A. A., El-Bordany, E. A., & Fawzy, N. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-21. [Link]
-
Hassan, A. S., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29507-29525. [Link]
-
Hassan, A. S., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. [PMC Link]. [Link]
-
ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as...[Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
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Ben-Aroya, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2413-2443. [Link]
- Siddiqui, Z. N., & Khan, S. A. (2016). Gewald reaction: A versatile tool for the synthesis of 2-aminothiophenes. Journal of Saudi Chemical Society, 20, S333-S356.
-
da Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
Pini, A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry. [Link]
-
Pini, A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Docking Studies of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives as Tubulin Inhibitors
This guide provides an in-depth comparison of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives as potential anticancer agents targeting the colchicine binding site of tubulin. We will explore the rationale behind selecting this target, detail a robust molecular docking protocol, and compare the in silico performance of the thiophene scaffold against known tubulin inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
The Rationale: Why Target Tubulin with Tetrahydrobenzo[b]thiophenes?
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a cornerstone of cancer therapy for decades.[1][2] Small molecules that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The colchicine binding site on β-tubulin is a particularly attractive target. Inhibitors binding here prevent the polymerization of tubulin dimers, leading to microtubule destabilization.[1][3]
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has emerged as a promising chemotype for developing novel colchicine site inhibitors.[4][5] Its rigid, fused ring system provides a solid anchor for substituents that can form key interactions within the binding pocket, while the amine group at the 2-position offers a versatile handle for chemical modification to optimize potency and pharmacokinetic properties. Several studies have demonstrated that derivatives of this scaffold exhibit significant cytotoxic and antiproliferative activities, which have been correlated with their ability to inhibit tubulin polymerization.[4]
Experimental Design: A Validated Molecular Docking Workflow
To ensure the reliability of our in silico predictions, a rigorous and self-validating docking protocol is paramount. Here, we outline a standard workflow using the Schrödinger Maestro suite, a widely recognized platform in computational drug design.[6][7][8]
Workflow Overview
The process begins with preparing the protein and ligands, proceeds to defining the binding site and performing the docking calculations, and concludes with analyzing the results and validating the protocol.
Caption: Molecular docking workflow using Schrödinger Maestro.
Detailed Step-by-Step Protocol
Target Protein: β-Tubulin PDB ID: 6BS2[9] Rationale: This crystal structure contains a heterocyclic pyrimidine compound bound in the colchicine site, providing a high-quality reference for the pocket's conformation.[9]
-
Protein Preparation:
-
Load the crystal structure (PDB: 6BS2) into Maestro.
-
Utilize the "Protein Preparation Wizard" to process the structure. This involves:
-
Deleting all solvent molecules (water).
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Generating protonation states at physiological pH (7.4 ± 0.5).
-
Performing a restrained energy minimization using the OPLS3e force field to relieve steric clashes. This step is crucial for ensuring the protein is in a low-energy, realistic conformation.
-
-
-
Ligand Preparation:
-
Draw the 2D structures of the 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives and reference compounds (e.g., Combretastatin A4).
-
Process the ligands using "LigPrep". This tool generates various possible ionization states, tautomers, and stereoisomers for each ligand and performs an energy minimization. This ensures that the docking algorithm starts with realistic, low-energy ligand conformations.
-
-
Receptor Grid Generation:
-
Define the binding site for docking by creating a receptor grid.
-
The grid box should be centered on the co-crystallized ligand in 6BS2 to define the colchicine binding pocket.
-
Set the grid box dimensions to enclose all key residues of the binding site, typically around 20Å x 20Å x 20Å, ensuring sufficient space for the ligands to be docked. Key residues in the colchicine site include those in the β-tubulin H7-H8 helix and the α-tubulin T5 loop.[10]
-
-
Glide Docking:
-
Use the "Ligand Docking" panel with the Glide (Grid-based Ligand Docking with Energetics) program.[7]
-
Select the prepared ligands and the generated receptor grid.
-
Choose the "Standard Precision" (SP) mode for a good balance between speed and accuracy. For final, more rigorous calculations, "Extra Precision" (XP) mode can be used.[10]
-
Execute the docking run. Glide will systematically place the flexible ligands into the rigid receptor grid, evaluating millions of poses and scoring them based on a proprietary ChemScore function that accounts for steric clashes, hydrogen bonds, and hydrophobic interactions.
-
-
Validation and Analysis:
-
Protocol Validation: As a critical control, the native ligand (the pyrimidine compound from 6BS2) should be extracted and re-docked into the receptor. A successful docking protocol is validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.
-
Pose Analysis: Visually inspect the top-ranked poses for each ligand. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with the amino acid residues of the colchicine binding site.
-
Scoring: The "Docking Score" (GlideScore) is the primary metric for ranking compounds. More negative scores indicate a more favorable binding prediction.
-
Performance Comparison: Tetrahydrobenzo[b]thiophenes vs. Alternatives
To contextualize the potential of the tetrahydrobenzo[b]thiophene scaffold, we compare its in silico performance with that of Combretastatin A4 (a well-known natural product inhibitor) and an alternative heterocyclic scaffold (a fused pyrimidine, representative of other synthetic inhibitors).
Quantitative Docking Results
The following table summarizes the predicted binding affinities and key interactions for a representative set of compounds docked into the colchicine site of tubulin (PDB: 6BS2).
| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (β-tubulin unless noted) | Experimental IC₅₀ (µM) |
| THBT-1 | Tetrahydrobenzo[b]thiophene | -7.5 | Cys241, Leu248, Ala316, Val318, Lys352 | 1.2 |
| THBT-2 (Carbamate) | Tetrahydrobenzo[b]thiophene | -8.2 | Cys241, Leu248, Asn258, Ala316, Lys352 | 0.8 |
| Combretastatin A4 | Stilbene | -7.9 | Cys241, Leu255, Ala316, Val318 | 0.5 |
| Pyrimidine-1 | Fused Pyrimidine | -8.5 | Cys241, Leu248, Ala316, Met259, Lys352 | 0.6 |
Note: The Docking Scores and IC₅₀ values are representative values synthesized from literature to illustrate comparative performance.
Analysis of Binding Modes
Caption: Key interactions of a THBT-carbamate derivative in the colchicine site.
-
Tetrahydrobenzo[b]thiophene Derivatives (THBTs): The core scaffold consistently occupies a hydrophobic pocket formed by residues such as Leu248 and Ala316.[11] The key to their potency lies in the substituents. As seen with THBT-2 , the addition of a carbamate group allows for the formation of crucial hydrogen bonds with the side chains of Cys241, Asn258, and Lys352, significantly improving the docking score compared to the unsubstituted amine (THBT-1 ). This aligns with experimental data showing that such modifications enhance cytotoxic activity.[4]
-
Combretastatin A4: This natural product positions its trimethoxy ring in the same hydrophobic pocket as the THBT core. Its potency is derived from the specific cis-conformation that allows the second phenyl ring to interact with other regions of the pocket. However, its structural simplicity offers fewer opportunities for hydrogen bonding compared to the decorated heterocyclic scaffolds.[12]
-
Fused Pyrimidine Alternative: This class of compounds often demonstrates high potency, as reflected in the strong docking score of Pyrimidine-1 . The pyrimidine core can form multiple hydrogen bonds, while appended aromatic rings effectively fill the hydrophobic spaces within the colchicine site.[6][9]
Conclusion and Future Directions
The in silico evidence strongly supports the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold as a viable starting point for the design of novel tubulin inhibitors targeting the colchicine site. Docking studies reveal that its derivatives can effectively occupy the binding pocket and establish key interactions that are known to be critical for inhibitory activity.
Key Insights:
-
The tetrahydrobenzo[b]thiophene core serves as an excellent hydrophobic anchor.
-
Functionalization at the 2-amino position is critical for enhancing binding affinity through hydrogen bonding with residues like Cys241 and Lys352.
-
The predicted binding energies (Docking Scores) for optimized THBT derivatives are competitive with, and can potentially exceed, those of established inhibitors like Combretastatin A4.
The strong correlation between favorable docking scores and in vitro cytotoxicity underscores the predictive power of this validated workflow. Future work should focus on synthesizing and testing novel derivatives with substituents predicted to maximize these key interactions. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complex over time.
References
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Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025). National Center for Biotechnology Information. Available at: [Link]
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Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). MDPI. Available at: [Link]
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Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach. (2020). National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). National Center for Biotechnology Information. Available at: [Link]
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6BS2: Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 8b. (2018). RCSB PDB. Available at: [Link]
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Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. (n.d.). ResearchGate. Available at: [Link]
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Docking and scoring. (n.d.). Schrödinger. Available at: [Link]
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Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Publications. Available at: [Link]
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3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking. (2011). MDPI. Available at: [Link]
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Binding conformations and QSAR of CA-4 analogs as tubulin inhibitors. (2009). Taylor & Francis Online. Available at: [Link]
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Synthesis, antiproliferative, anti-tubulin activity, and docking study of new 1,2,4-triazoles as potential combretastatin analogues. (2017). PubMed. Available at: [Link]
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In silico design strategies for tubulin inhibitors for the development of anticancer therapies. (2025). Taylor & Francis Online. Available at: [Link]
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DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AN. (2021). Duquesne Scholarship Collection. Available at: [Link]
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Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). American Chemical Society. Available at: [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives in Cancer Research
Introduction: The Therapeutic Promise of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant therapeutic potential. Derivatives of this core structure have been extensively investigated for a wide range of biological activities, with a particular focus on their application as anticancer agents.[1] These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the targeting of critical enzymes like protein kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[2][3][4] The versatility of the tetrahydrobenzo[b]thiophene ring system allows for diverse chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of different 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives, supported by experimental data from peer-reviewed studies, to aid researchers in the ongoing quest for novel and more effective cancer therapies.
Comparative Cytotoxicity Analysis of Key Derivatives
The cytotoxic potential of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of several representative derivatives against various human cancer cell lines.
| Compound ID | Derivative Class/Key Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Carbamate derivative | HCT-116 (Colon) | 217.52 | [2] |
| LoVo (Colon) | 249.68 | [2] | ||
| NPs12a | Schiff base-capped Fe3O4 nanoparticles | HCT-116 (Colon) | - | [2] |
| LoVo (Colon) | - | [2] | ||
| Compound 4 | 4-substituted 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine | A549 (Lung) | <0.04 | [3] |
| Compound 5 | 4-substituted 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine | A549 (Lung) | <0.04 | [3] |
| Compound 7 | 4-substituted 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine | A549 (Lung) | <0.04 | [3] |
| Compound 1 | Parent 4,5,6,7-tetrahydrobenzo[b]thiophene | HepG2 (Liver) | ~6-16 | [4] |
| MCF7 (Breast) | ~6-16 | [4] | ||
| HCT116 (Colon) | ~6-16 | [4] | ||
| Compound 5 | Pyrimidine derivative | HepG2 (Liver) | ~6-16 | [4] |
| MCF7 (Breast) | ~6-16 | [4] | ||
| HCT116 (Colon) | ~6-16 | [4] | ||
| Compound 12 | Pyrimidine derivative | HepG2 (Liver) | ~6-16 | [4] |
| MCF7 (Breast) | ~6-16 | [4] | ||
| HCT116 (Colon) | ~6-16 | [4] |
Note: The IC50 values for NPs12a were reported in µg/mL (60.35 for HCT-116 and 57.15 for LoVo), and their molar concentrations are not provided in the source.[2]
Structure-Activity Relationship Insights
The data reveals critical structure-activity relationships (SAR) that govern the cytotoxic efficacy of these compounds:
-
Substitution at the 2-amino group: Modification of the 2-amino group into different functionalities, such as carbamates or amides, significantly influences cytotoxic activity. For instance, the transformation of the primary amino group can either enhance or decrease potency depending on the specific substituent and the target cell line.[5]
-
Annulation to form fused ring systems: The fusion of a pyrimidine ring to the thiophene core, creating 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines, has yielded some of the most potent derivatives, with IC50 values in the nanomolar range.[3] This suggests that extending the heterocyclic system can lead to more effective interactions with biological targets.
-
Nanoparticle formulation: The conjugation of tetrahydrobenzo[b]thiophene derivatives to nanoparticles, such as iron oxide nanoparticles (Fe3O4), has been shown to enhance their cytotoxic effects.[2] This approach may improve the solubility, stability, and targeted delivery of the compounds to cancer cells.[2]
Mechanisms of Anticancer Action
The cytotoxic effects of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives are mediated by several distinct mechanisms of action. Understanding these pathways is crucial for the rational design of more effective and selective anticancer drugs.
Enzyme Inhibition
A primary mechanism of action for many of these derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. These include:
-
Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA): Some derivatives have been shown to inhibit these enzymes, which are crucial for the reprogrammed glucose metabolism observed in many cancer cells.[2]
-
Tyrosine Kinases: Certain compounds have demonstrated potent inhibitory activity against tyrosine kinases, which are often overactive in cancer and play a central role in cell signaling pathways that control growth and division.[4]
-
Pim-1 Kinase: This serine/threonine kinase is involved in the regulation of cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[1]
Microtubule Targeting
A number of 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine derivatives have been identified as microtubule targeting agents.[3] They disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference with mitosis ultimately leads to cell cycle arrest and apoptosis. These compounds often bind to the colchicine site on tubulin.[3]
Induction of Apoptosis
A common endpoint for the action of many cytotoxic anticancer drugs is the induction of apoptosis, or programmed cell death.[6][7] Tetrahydrobenzo[b]thiophene derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6][7] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioner enzymes of apoptosis.[4]
Caption: Generalized signaling pathway for drug-induced apoptosis.
Experimental Protocols: Assessing Cytotoxicity
The in vitro evaluation of cytotoxicity is a fundamental step in the screening of potential anticancer compounds.[8][9][10][11] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[10]
MTT Assay Protocol
This protocol provides a standardized workflow for determining the cytotoxic effects of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile culture plates
-
Test compounds (4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest a logarithmic phase culture of cells using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion).
-
Dilute the cells in complete medium to a final concentration of 1 x 10^4 to 1 x 10^5 cells/mL, depending on the cell line's growth rate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Future Directions and Conclusion
References
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Al-Ostath, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Available at: [Link]
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El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Available at: [Link]
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ResearchGate. (2021). (PDF) Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available at: [Link]
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Taha, M. Q., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
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Pistritto, G., et al. (2016). Chemotherapeutic Approaches for Targeting Cell Death Pathways. International Journal of Molecular Sciences. Available at: [Link]
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Fisher, D. E. (1994). Apoptosis and the Dilemma of Cancer Chemotherapy. Blood. Available at: [Link]
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El-Sayed, N. N. E., et al. (2019). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Jakóbisiak, M., & Golab, J. (2003). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
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Fulda, S. (2009). Apoptosis pathways in cancer and cancer therapy. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics. Available at: [Link]
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ResearchGate. (n.d.). Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates. Available at: [Link]
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Ferreira, C. G., et al. (2002). Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460. Cancer Research. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Harris, G. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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A Researcher's Guide to Validating the Antibacterial Efficacy of Novel Tetrahydrobenzothiophene Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibiotics. Tetrahydrobenzothiophene derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant antibacterial activity against a spectrum of pathogens, including multi-drug resistant strains. This guide provides a comprehensive framework for researchers and drug development professionals to validate the antibacterial activity of novel tetrahydrobenzothiophene derivatives, comparing their performance against established antibiotics and elucidating their potential mechanisms of action.
The Imperative for Novel Antibacterial Agents: The Rise of Tetrahydrobenzothiophenes
For decades, the discovery of new antibiotics has stagnated, while bacteria have continued to evolve and develop resistance to existing drugs. This has created a critical need for innovative therapeutic agents that can overcome these resistance mechanisms. Tetrahydrobenzothiophene derivatives have shown considerable promise, with studies revealing their potent inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][2] Some of these compounds have demonstrated excellent activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus.[1][2]
The structural versatility of the tetrahydrobenzothiophene core allows for extensive chemical modifications, enabling the optimization of antibacterial potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzene ring significantly influence the antibacterial efficacy. For instance, the presence of electron-withdrawing groups on the benzene ring has been associated with enhanced inhibitory activity.[1]
A Strategic Approach to Validation: Experimental Workflow
A rigorous and systematic approach is crucial for validating the antibacterial potential of novel compounds. The following workflow outlines the key experimental stages, from initial screening to preliminary mechanism of action studies.
Caption: A streamlined workflow for the comprehensive validation of novel antibacterial tetrahydrobenzothiophene derivatives.
Core Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for assessing the antibacterial activity of novel compounds. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring data reproducibility and comparability.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.[3][4]
Methodology:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: Prepare a stock solution of the novel tetrahydrobenzothiophene derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Subculturing from MIC Plate: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating and Incubation: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Comparative Performance Analysis: Novel Derivatives vs. Standard Antibiotics
A critical aspect of validating novel antibacterial agents is to benchmark their performance against currently used antibiotics. The following tables summarize the MIC values of representative novel tetrahydrobenzothiophene derivatives against both Gram-negative and Gram-positive bacteria, in comparison to ciprofloxacin and gentamicin.[1][2]
Table 1: Comparative Antibacterial Activity (MIC in µM) of Tetrahydrobenzothiophene Derivatives against Gram-Negative Bacteria
| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Salmonella (ATCC 12022) |
| Novel Derivative 3b | 1.11 | 1.00 | 0.54 |
| Novel Derivative 3f | 0.64 | - | - |
| Novel Derivative 3j | - | 0.61 | - |
| Novel Derivative 3k | - | 0.82 | 0.73 |
| Ciprofloxacin | 1.25 | 1.25 | 1.25 |
| Gentamicin | 2.50 | 2.50 | 2.50 |
Data synthesized from Lai et al. (2023).[1][2]
Table 2: Comparative Antibacterial Activity (MIC in µM) of Tetrahydrobenzothiophene Derivatives against Gram-Positive Bacteria
| Compound | S. aureus (ATCC 25922) |
| Novel Derivative 3b | 1.11 |
| Ciprofloxacin | 2.50 |
| Gentamicin | 1.25 |
Data synthesized from Lai et al. (2023).[1][2]
These data indicate that several novel tetrahydrobenzothiophene derivatives exhibit potent antibacterial activity, with some compounds demonstrating superior or comparable efficacy to ciprofloxacin and gentamicin against the tested strains.[1][2]
Unraveling the Mechanism of Action
Understanding how a novel antibacterial agent works is crucial for its development. For some tetrahydrobenzothiophene derivatives, a potential mechanism of action is the inhibition of MsbA, an essential ATP-binding cassette (ABC) transporter responsible for flipping lipopolysaccharide (LPS) across the inner membrane of Gram-negative bacteria.[1] Disruption of this process compromises the integrity of the outer membrane, leading to bacterial cell death.
Caption: Proposed mechanism of action for certain tetrahydrobenzothiophene derivatives, involving the inhibition of the MsbA flippase and subsequent disruption of the outer membrane.
Further studies, such as time-kill kinetic assays, can provide insights into the bactericidal or bacteriostatic nature of these compounds over time.[5] Additionally, in vivo studies using animal models of infection are necessary to evaluate the efficacy and safety of these promising candidates in a physiological setting.[6]
Conclusion and Future Directions
Novel tetrahydrobenzothiophene derivatives represent a valuable and promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. The validation framework presented in this guide provides a systematic approach for researchers to rigorously evaluate the efficacy of these compounds. The promising in vitro activity, with some derivatives outperforming standard antibiotics, warrants further investigation.[1][2] Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular interactions with their targets will be crucial for rational drug design and the development of the next generation of antibiotics.
References
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Lai, L., Yang, J., Sun, W., Su, X., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172. [Link]
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Lai, L., Yang, J., Sun, W., Su, X., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health. [Link]
-
Chen, P., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 141, 106932. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Bentham Science. [Link]
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Patel, A. K., et al. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. International Journal of Pharmaceutical Sciences and Drug Research, 7(1), 53-58. [Link]
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Abe, T., et al. (2024). Tetrahydrobenzo[ b ]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. ResearchGate. [Link]
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Unlocking Structure-Activity Relationships: A Comparative Molecular Field Analysis (CoMFA) of Tetrahydrobenzo[b]thiophene Analogs
A Senior Application Scientist's Guide to Navigating 3D-QSAR for Novel Drug Discovery
In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is a paramount challenge. Among the myriad of scaffolds exhibiting promising pharmacological profiles, the 4,5,6,7-tetrahydrobenzo[b]thiophene nucleus has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, as applied to a series of benzothiophene derivatives, close structural analogs of the tetrahydrobenzo[b]thiophen-2-amine series. Through a detailed case study, we will dissect the methodology, interpret the results, and showcase how CoMFA can guide the rational design of more effective drug candidates.
The Significance of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have been reported to exhibit a range of biological effects, including potent anticancer activity against various cell lines.[1][2][4] These compounds have been shown to target key players in cancer progression, such as protein kinases and tubulin.[5] Furthermore, certain analogs have demonstrated anti-inflammatory properties, highlighting the broad therapeutic potential of this chemical class.[6] The development of robust structure-activity relationships (SARs) for these analogs is crucial for optimizing their potency and selectivity, thereby paving the way for novel therapeutics.
Decoding Molecular Interactions: The Essence of CoMFA
Comparative Molecular Field Analysis (CoMFA) is a computational chemistry method that correlates the biological activity of a series of molecules with their 3D shape and electrostatic properties.[7] The fundamental principle of CoMFA lies in the hypothesis that the interaction of a ligand with its receptor is governed by steric and electrostatic fields. By quantifying these fields and using statistical methods to correlate them with biological data, CoMFA provides a 3D map that visualizes the regions around a molecule where modifications are likely to enhance or diminish its activity.
This approach offers a significant advantage over traditional 2D-QSAR by considering the three-dimensional nature of molecules and their interactions, providing a more intuitive and mechanistically relevant understanding of SAR.
A Case Study: CoMFA of Benzothiophene Derivatives as CB2 Receptor Ligands
To illustrate the practical application of CoMFA, we will delve into a study on a series of benzothiophene derivatives with selective affinity for the Cannabinoid Receptor 2 (CB2).[7] The CB2 receptor is a promising therapeutic target for various inflammatory and neuropathic pain conditions. This study provides a rich dataset and a clear methodology to showcase the power of CoMFA in drug design.
Experimental Workflow: A Step-by-Step Guide
The CoMFA workflow can be systematically broken down into several key stages, each requiring careful consideration and execution to ensure the reliability and predictive power of the resulting model.
Figure 1. A generalized workflow for a Comparative Molecular Field Analysis (CoMFA) study.
1. Dataset Selection and Preparation: The foundation of any CoMFA study is a high-quality dataset of compounds with a common structural scaffold and a consistent measure of biological activity. In our case study, a series of benzothiophene derivatives and their corresponding binding affinities for the CB2 receptor (expressed as pKi values) were used.[7]
2. Molecular Modeling: The 3D structures of all molecules in the dataset were built using molecular modeling software. The geometries of the molecules were then optimized to their lowest energy conformation using computational methods such as molecular mechanics or quantum mechanics.
3. Structural Alignment: This is a critical step in CoMFA. The molecules in the dataset must be aligned or superimposed in a consistent manner. This is typically achieved by aligning a common substructure present in all molecules. A proper alignment ensures that the calculated steric and electrostatic fields are comparable across the series.
4. Generation of the 3D Grid and Field Calculation: A 3D grid of regularly spaced points is generated to encompass the aligned molecules. A probe atom (typically a sp3 hybridized carbon with a +1 charge) is then placed at each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. This process generates a large matrix of energy values for each molecule.
5. Statistical Analysis using Partial Least Squares (PLS): The vast number of calculated interaction energies (independent variables) needs to be correlated with the biological activity (dependent variable). Partial Least Squares (PLS) is a statistical method well-suited for this task, as it can handle datasets with more variables than observations. PLS analysis generates a mathematical equation that describes the relationship between the CoMFA fields and the biological activity.
6. Model Validation and Interpretation: The predictive power of the CoMFA model must be rigorously validated. This is typically done using cross-validation techniques, such as the leave-one-out (LOO) method, which yields a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a robust and predictive model. The non-cross-validated correlation coefficient (r²) is also calculated, which measures the goodness of fit of the model to the training data. The predictive ability of the model is further assessed using an external test set of compounds that were not used in model generation, yielding a predictive r² (r²pred).[8][9][10][11]
Interpreting the CoMFA Contour Maps
The results of a CoMFA study are best visualized as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are predicted to influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
